1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione
描述
属性
IUPAC Name |
1-benzyl-3-hydroxypyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPKAWKGCQTPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400560 | |
| Record name | 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78027-57-3 | |
| Record name | 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione from L-Malic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the chiral molecule (S)-1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione, a valuable intermediate in medicinal chemistry, from the readily available starting material L-Malic acid. This document details two primary synthetic methodologies: a solvent-free thermal condensation and a solvent-based azeotropic reflux. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate replication and optimization in a laboratory setting.
Introduction
(S)-1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione, also known as N-Benzyl-(S)-malimide, is a key building block in the synthesis of various biologically active compounds. Its chiral nature, derived from the stereochemistry of L-Malic acid, makes it a particularly important precursor for the development of stereospecific pharmaceuticals. The synthesis from L-Malic acid and benzylamine is an efficient route that proceeds through the formation of an amic acid intermediate followed by cyclization via dehydration to form the desired succinimide ring.
Synthesis Overview
The overall transformation involves the reaction of L-Malic acid with benzylamine to form an N-benzylamic acid, which subsequently undergoes intramolecular cyclization through the elimination of two molecules of water to yield the target compound. This process can be achieved through two primary methods detailed in this guide.
Caption: General reaction scheme for the synthesis of (S)-1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione.
Experimental Protocols
This section outlines two distinct and effective methods for the synthesis of (S)-1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione from L-Malic acid.
Method 1: Solvent-Free Thermal Condensation
This method offers an environmentally friendly approach by eliminating the need for a solvent. The reaction is driven by heat, which facilitates both the initial amidation and the subsequent cyclization.
Experimental Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus or a similar setup for water removal, add L-Malic acid (1.0 eq) and benzylamine (1.1 eq).
-
Heat the mixture to 180-200°C in an oil bath for 2-3 hours. During this time, water will be collected in the Dean-Stark trap, indicating the progress of the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, which should result in the solidification of the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product.
Method 2: Solvent-Based Azeotropic Reflux
This method utilizes a high-boiling point solvent to facilitate the removal of water through azeotropic distillation, driving the reaction towards the formation of the cyclized product. This technique has been reported to achieve high yields.
Experimental Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, suspend L-Malic acid (1.0 eq) and benzylamine (1.0 eq) in para-xylene.
-
Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the para-xylene under reduced pressure.
-
Purify the crude product by recrystallization, for example, from chloroform, to obtain the pure (S)-1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two synthesis methods.
| Parameter | Method 1: Solvent-Free Thermal Condensation | Method 2: Solvent-Based Azeotropic Reflux |
| Starting Materials | L-Malic Acid, Benzylamine | L-Malic Acid, Benzylamine |
| Molar Ratio (L-Malic Acid:Benzylamine) | 1.0 : 1.1 | 1.0 : 1.0 |
| Solvent | None | para-Xylene |
| Temperature | 180-200°C | Reflux (approx. 138-144°C) |
| Reaction Time | 2-3 hours | Until water evolution ceases |
| Purification | Recrystallization (Ethanol/Water) | Recrystallization (Chloroform) |
| Reported Yield | Not explicitly found | 87% |
Visualized Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.
Caption: Workflow diagram illustrating the synthesis and purification pathways.
Conclusion
This guide has presented two effective methods for the synthesis of (S)-1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione from L-Malic acid. The solvent-free thermal condensation offers a greener alternative, while the solvent-based azeotropic reflux in para-xylene has been shown to provide a high yield of the product. The choice of method will depend on the specific requirements of the laboratory, including considerations of environmental impact, available equipment, and desired yield. The detailed protocols and data provided herein should serve as a valuable resource for researchers in the field of medicinal and organic chemistry.
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione. This compound, a derivative of the pyrrolidine-2,5-dione (succinimide) core, is a key intermediate in the synthesis of various biologically active molecules, notably antiepileptic drugs.[1] This document collates available quantitative data, details experimental protocols for the determination of its core properties, and visualizes its synthesis and a key signaling pathway associated with its therapeutic class.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding its behavior in biological and chemical systems, informing aspects from solubility and formulation to absorption and distribution.
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | 1-benzyl-3-hydroxypyrrolidine-2,5-dione[2] |
| CAS Number | 78027-57-3[2] |
| Molecular Formula | C₁₁H₁₁NO₃[2] |
| Molecular Weight | 205.21 g/mol [2] |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)CC(C2=O)O |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 113-114 °C | Experimental |
| Boiling Point | 459.8 ± 45.0 °C | Predicted |
| Density | 1.385 g/cm³ | Predicted |
| logP (Octanol-Water Partition Coefficient) | 0.1 | Computed (XLogP3)[2] |
| Topological Polar Surface Area (TPSA) | 57.6 Ų | Computed |
Synthesis
This compound can be synthesized from readily available starting materials. A common and efficient method involves the condensation of L-Malic acid with Benzylamine.
Synthetic Scheme
The reaction proceeds via a cyclocondensation reaction, forming the succinimide ring.
Experimental Protocol: Synthesis from L-Malic Acid and Benzylamine
This protocol is based on a reported synthetic route with a high yield.[3]
Materials:
-
L-Malic acid
-
Benzylamine
-
para-xylene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a solution of L-Malic acid in para-xylene, add an equimolar amount of Benzylamine.
-
Equip the reaction flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for a duration sufficient for the reaction to complete, monitoring by a suitable method (e.g., TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system to obtain this compound as a solid. The reported yield for this reaction is 87%.[3]
Biological Context and Signaling Pathway
The pyrrolidine-2,5-dione (succinimide) scaffold is a well-established pharmacophore in medicinal chemistry, particularly for anticonvulsant agents.[4] this compound serves as a key intermediate in the synthesis of such drugs.[1] The primary mechanism of action for succinimide-based anticonvulsants, such as ethosuximide, is the blockade of T-type calcium channels in thalamic neurons.[4][5]
Absence seizures are associated with characteristic 3 Hz spike-and-wave discharges in the brain, which are generated by oscillatory activity within thalamocortical circuits.[4][6] T-type calcium channels, particularly the CaV3.1 subtype, are highly expressed in thalamic neurons and are crucial for generating the burst firing patterns that lead to these abnormal rhythms.[4] By inhibiting these channels, succinimide derivatives reduce the influx of calcium ions, which in turn dampens the neuronal burst firing and disrupts the synchronization of the thalamocortical network, thereby preventing the onset of absence seizures.[4][5]
Experimental Methodologies for Physicochemical Property Determination
The following sections outline general experimental protocols that can be adapted for the determination of the key physicochemical properties of this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Finely powder a small sample of the crystalline compound.
-
Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the compound.
Solubility Determination
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Graduated cylinders or pipettes
Procedure (Qualitative):
-
Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a test tube.
-
Add a small volume of the solvent (e.g., 1 mL) to be tested (e.g., water, ethanol, acetone, dichloromethane).
-
Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for the presence of undissolved solid.
-
Categorize the solubility as soluble, partially soluble, or insoluble.
Procedure (Quantitative):
-
Prepare a saturated solution of the compound in the chosen solvent at a specific temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.
-
Carefully separate the saturated solution from the undissolved solid (e.g., by filtration or centrifugation).
-
Accurately measure a known volume of the saturated solution.
-
Determine the concentration of the dissolved compound in that volume using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
Express the solubility in terms of mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).
pKa Determination
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.
Apparatus:
-
pH meter
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized acidic and basic solutions
Procedure (Potentiometric Titration):
-
Dissolve a known amount of the compound in a suitable solvent (typically water or a water-miscible co-solvent if the compound has low aqueous solubility).
-
Place the solution in a beaker with a magnetic stir bar and immerse a calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong base (if the compound is acidic) or a strong acid (if the compound is basic), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.
logP (Octanol-Water Partition Coefficient) Determination
Principle: The logP is a measure of the lipophilicity of a compound. It is the ratio of the concentration of a compound in a mixture of two immiscible phases, octanol and water, at equilibrium.
Apparatus:
-
Separatory funnel or vials
-
Shaker or vortex mixer
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure (Shake-Flask Method):
-
Prepare a stock solution of the compound in either water or octanol.
-
Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other solvent (the octanol and water phases should be pre-saturated with each other).
-
Shake the mixture vigorously for a sufficient time to allow for equilibrium to be reached (e.g., 1-2 hours).
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the compound in both the octanol and water phases using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C11H11NO3 | CID 4189900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Ethosuximide: Mechanism of Action [picmonic.com]
- 6. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]
Technical Guide: Spectroscopic and Synthetic Profile of (3S)-1-benzyl-3-hydroxy-pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (3S)-1-benzyl-3-hydroxy-pyrrolidine-2,5-dione, a chiral derivative of the succinimide core. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and insights into the compound's potential biological significance.
Spectroscopic Data
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not available | Aromatic protons (C₆H₅) | |||
| Data not available | Benzyl protons (CH₂) | |||
| Data not available | Methine proton (CH-OH) | |||
| Data not available | Methylene protons (CH₂) | |||
| Data not available | Hydroxyl proton (OH) |
Solvent: To be specified (e.g., CDCl₃, DMSO-d₆) Frequency: To be specified (e.g., 400 MHz)
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Carbonyl carbons (C=O) |
| Data not available | Aromatic carbons (C₆H₅) |
| Data not available | Methine carbon (CH-OH) |
| Data not available | Benzyl carbon (CH₂) |
| Data not available | Methylene carbon (CH₂) |
Solvent: To be specified (e.g., CDCl₃, DMSO-d₆) Frequency: To be specified (e.g., 100 MHz)
Table 3: FTIR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | O-H stretch (hydroxyl) |
| Data not available | C-H stretch (aromatic) |
| Data not available | C-H stretch (aliphatic) |
| Data not available | C=O stretch (imide) |
| Data not available | C-N stretch |
| Data not available | C-O stretch |
Table 4: MS (Mass Spectrometry) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| Data not available | [M]⁺ (Molecular Ion) | |
| Data not available |
Ionization Method: To be specified (e.g., Electron Ionization - EI)
Experimental Protocols
The synthesis of (3S)-1-benzyl-3-hydroxy-pyrrolidine-2,5-dione can be achieved through the reaction of a suitable chiral starting material, such as L-aspartic acid or L-malic acid, with benzylamine, followed by cyclization. The following is a generalized protocol based on established methods for the synthesis of N-substituted succinimides.
Synthesis of (3S)-1-benzyl-3-hydroxy-pyrrolidine-2,5-dione from L-Malic Acid
This procedure involves the formation of a maleamic acid intermediate, followed by a dehydrative cyclization.
Step 1: Formation of N-benzylmaleamic acid intermediate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve L-malic acid in a suitable solvent such as para-xylene.
-
Add an equimolar amount of benzylamine to the solution.
-
The reaction mixture is typically stirred at room temperature to facilitate the formation of the N-benzylmaleamic acid intermediate.
Step 2: Cyclodehydration to form the succinimide ring
-
To the solution containing the maleamic acid intermediate, add a dehydrating agent. A common method involves azeotropic removal of water by refluxing in a solvent like toluene or xylene, often with a catalytic amount of an acid such as p-toluenesulfonic acid.
-
Alternatively, chemical dehydrating agents like acetic anhydride with sodium acetate can be used.
-
The reaction is heated to reflux and monitored by a suitable technique (e.g., Thin Layer Chromatography) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Spectroscopic Characterization Protocol
Following purification, the structure of the synthesized (3S)-1-benzyl-3-hydroxy-pyrrolidine-2,5-dione should be confirmed using the following standard spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and spectra are acquired on an NMR spectrometer.
-
FTIR Spectroscopy: An IR spectrum of the solid compound (e.g., as a KBr pellet or using an ATR accessory) is recorded.
-
Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with electron ionization (EI) for GC-MS analysis.
Visualizations
The following diagrams, generated using the DOT language, illustrate the synthetic workflow and a potential biological signaling pathway relevant to the succinimide core of the target molecule.
Caption: Synthetic workflow for (3S)-1-benzyl-3-hydroxy-pyrrolidine-2,5-dione.
Caption: Postulated anticonvulsant mechanism of action for succinimide derivatives.
1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione IUPAC name and CAS number
An In-Depth Technical Guide to 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione
This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and potential biological activities. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Identification
IUPAC Name: 1-benzyl-3-hydroxypyrrolidine-2,5-dione[1]
CAS Number: 78027-57-3[1]
Chemical Structure:
Molecular Formula: C₁₁H₁₁NO₃
Molecular Weight: 205.21 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 205.073893 g/mol |
| Monoisotopic Mass | 205.073893 g/mol |
| Topological Polar Surface Area | 57.6 Ų |
| Heavy Atom Count | 15 |
| Complexity | 271 |
Synthesis
A common and efficient method for the synthesis of this compound involves the thermal condensation of DL-Malic acid with benzylamine.
Experimental Protocol: Thermal Condensation
This protocol is adapted from the thermal reactions of malic acid benzylamine salts.
Materials:
-
DL-Malic acid
-
Benzylamine
-
Ethanol (for salt preparation)
-
Nitrogen gas
-
Oil bath
-
Test tubes (20 cm x 2 cm ID)
-
Standard laboratory glassware
Procedure:
-
Salt Preparation (Optional but recommended for controlled reaction):
-
Dissolve DL-Malic acid (13.4 g, 100 mmol) in ethanol (50 mL).
-
Cool the solution in an ice bath.
-
Add benzylamine (10.7 g, 100 mmol) dropwise to the cooled solution to yield a precipitate of DL-Malic acid monobenzylammonium salt.
-
Filter the precipitate and dry.
-
-
Thermal Condensation:
-
Place the prepared DL-Malic acid monobenzylammonium salt (or a 1:1 molar mixture of DL-Malic acid and benzylamine) in a test tube.
-
Purge the test tube with nitrogen gas.
-
Immerse the test tube into a preheated oil bath at 160 °C.
-
Maintain the reaction at 160 °C for 4 hours under a continuous, gentle flow of nitrogen.
-
After 4 hours, remove the test tube from the oil bath and allow it to cool to room temperature.
-
The resulting product, this compound, can be purified by recrystallization from an appropriate solvent system.
-
Synthesis Workflow
Caption: Synthesis of this compound.
Potential Biological Activities and Therapeutic Targets
While specific biological data for this compound is limited in publicly available literature, the pyrrolidine-2,5-dione (succinimide) scaffold is a well-established pharmacophore in medicinal chemistry. Research on structurally related compounds suggests several potential therapeutic applications.
Anticonvulsant Activity
The succinimide ring is a core structural feature of several established antiepileptic drugs. Derivatives of N-benzylsuccinimide have been investigated for their anticonvulsant properties. The proposed mechanism of action for many succinimide-based anticonvulsants involves the modulation of voltage-gated ion channels in neurons.
Table 2: Anticonvulsant Activity of Related N-Benzylsuccinimide Derivatives Note: This data is for analogous compounds and not for this compound.
| Compound | Test Model | ED₅₀ (mg/kg) |
| N-benzyl-2-acetamido-3-methoxypropionamide (racemic) | MES (mice, i.p.) | 8.3 |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | MES (mice, i.p.) | 4.5 |
| (S)-N-benzyl-2-acetamido-3-methoxypropionamide | MES (mice, i.p.) | >100 |
MES: Maximal Electroshock Seizure test; i.p.: intraperitoneal administration.
Carbonic Anhydrase Inhibition
Derivatives of 3-hydroxy-pyrrolidine-2,5-dione have been shown to inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, edema, and certain types of cancer.
Table 3: Carbonic Anhydrase Inhibition by Related 3-Hydroxypyrrolidine-2,5-dione Derivatives Note: This data is for analogous compounds and not for this compound.
| Compound | hCA Isoform | Kᵢ (µM) |
| 3,4-dihydroxy-1-(4-methylphenyl)pyrrolidine-2,5-dione | hCA I | 112.7 |
| 3,4-dihydroxy-1-(4-methylphenyl)pyrrolidine-2,5-dione | hCA II | 3.5 |
| 3,4-dihydroxy-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | hCA I | 247.6 |
| 3,4-dihydroxy-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | hCA II | 10.76 |
hCA: human Carbonic Anhydrase; Kᵢ: Inhibition constant.
Postulated Signaling Pathway Involvement
Based on the known mechanisms of related succinimide anticonvulsants, this compound could potentially modulate neuronal excitability by interacting with voltage-gated sodium channels (VGSCs). By binding to the channel, it may stabilize the inactivated state, thereby reducing the firing of action potentials and suppressing seizure propagation.
Caption: Postulated mechanism of anticonvulsant action.
Conclusion
This compound is a readily synthesizable compound belonging to a class of molecules with significant therapeutic potential. While direct biological data for this specific molecule is not extensively documented, the well-established anticonvulsant and carbonic anhydrase inhibitory activities of its structural analogs make it a compelling candidate for further investigation in drug discovery programs. The detailed synthetic protocol provided herein offers a clear pathway for its preparation, enabling further pharmacological and toxicological evaluation. Future research should focus on the in-vitro and in-vivo assessment of this compound to elucidate its specific biological targets and therapeutic efficacy.
References
In-Depth Technical Guide to the Crystal Structure of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione (also known as N-benzyl-3-hydroxysuccinimide) and its derivatives. This class of compounds has garnered interest in medicinal chemistry, particularly for its potential anticonvulsant properties. Understanding their three-dimensional structure is paramount for structure-activity relationship (SAR) studies and rational drug design.
Core Concepts: Crystal Structure and its Importance
The crystal structure of a molecule reveals the precise arrangement of its atoms in a crystalline solid. This information, typically obtained through X-ray crystallography, provides invaluable insights into molecular geometry, intermolecular interactions, and conformational preferences. For drug development, this knowledge is critical for understanding how a molecule might interact with its biological target, thereby guiding the design of more potent and selective therapeutic agents.
Crystal Structure Analysis of this compound Derivatives
Crystalline Data Summary
The following table summarizes the key crystallographic parameters for two derivatives of this compound.
| Parameter | (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione[1] | 1-Benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate |
| Chemical Formula | C₂₁H₁₇BrN₂O₅ | C₁₃H₁₅NO₄ |
| Molecular Weight | 457.27 g/mol | 249.26 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pbc2₁ |
| a (Å) | 15.426(5) | 26.504(2) |
| b (Å) | 6.5325(15) | 6.3668(5) |
| c (Å) | 19.972(5) | 7.6040(6) |
| α (°) | 90 | 90 |
| β (°) | 107.62(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1918.1(9) | 1283.14(17) |
| Z | 4 | 4 |
| CCDC Number | 2310760 | Not available |
Experimental Protocols
This section details the methodologies for the synthesis and structural determination of this compound derivatives.
General Synthesis of N-Substituted Pyrrolidine-2,5-diones
A general route to N-substituted pyrrolidine-2,5-diones involves the reaction of maleic anhydride with a primary amine, such as benzylamine, to form a maleanilic acid intermediate. Subsequent cyclization, often facilitated by a dehydrating agent like acetic anhydride, yields the desired N-substituted succinimide ring. Hydroxylation at the 3-position can be achieved through various methods, though specific protocols for this compound are not extensively detailed in the public domain.
A documented synthesis for a specific derivative is provided below.
Synthesis of (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione [1]
To a solution of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][2][3]oxazine-1,6,7-trione (0.350 g, 1.0 mmol) in 10 mL of anhydrous acetonitrile, a solution of benzylamine (0.109 mL, 1.0 mmol) in 5 mL of anhydrous acetonitrile was added at room temperature. The mixture was stirred for 5 minutes, during which a color change was observed. The solvent was then evaporated under reduced pressure. Ethyl acetate (5 mL) was added to the residue, and the resulting precipitate was collected by filtration to yield the title compound.
X-ray Crystallography Protocol
The determination of a crystal structure by X-ray diffraction follows a standardized workflow, outlined below.
-
Crystal Growth: High-quality single crystals are grown from a purified sample of the compound. A common method is slow evaporation of a saturated solution.
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded by a detector.
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final crystal structure.
Biological Activity and Signaling Pathways
Derivatives of the succinimide scaffold are known to exhibit anticonvulsant properties. The primary mechanism of action for many succinimide-based anticonvulsants is the inhibition of low-voltage-activated T-type calcium channels.[2][3][4]
T-Type Calcium Channel Inhibition Pathway
T-type calcium channels are crucial in regulating neuronal excitability, particularly in the thalamocortical circuits, which are implicated in the generation of absence seizures.[3] By blocking these channels, succinimide derivatives can reduce the neuronal burst firing that leads to seizure activity.[4]
This simplified diagram illustrates the proposed mechanism where this compound derivatives inhibit T-type calcium channels, leading to a reduction in calcium influx and neuronal burst firing, ultimately suppressing seizure activity. Further research is needed to elucidate the precise interactions and downstream signaling cascades involved.
Conclusion
This technical guide has summarized the available crystallographic data for derivatives of this compound, provided an overview of relevant experimental protocols, and discussed their potential mechanism of action as anticonvulsant agents. The structural information presented here serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, aiding in the design of novel and more effective therapeutics targeting neurological disorders. Further crystallographic studies on the parent compound and a wider range of derivatives are warranted to build a more comprehensive understanding of their structure-activity relationships.
References
- 1. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Solubility and Stability of N-benzyl-3-hydroxysuccinimide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of N-benzyl-3-hydroxysuccinimide. Due to the limited availability of public data for this specific derivative, this document leverages established knowledge of the parent compound, N-hydroxysuccinimide (NHS), and related succinimide structures to infer its physicochemical properties. This guide is intended to serve as a foundational resource for researchers, offering insights into handling, storage, and experimental design. Detailed experimental protocols for determining precise solubility and stability profiles are also provided to empower researchers to generate specific data for their applications.
Introduction
N-benzyl-3-hydroxysuccinimide belongs to the succinimide class of compounds, which are pivotal in various chemical and biomedical applications, including bioconjugation and peptide synthesis.[1][2] The introduction of a benzyl group to the succinimide core is expected to significantly influence its solubility and stability compared to the parent N-hydroxysuccinimide (NHS). Understanding these properties is critical for the effective use of N-benzyl-3-hydroxysuccinimide in research and drug development, ensuring reproducibility and the integrity of experimental outcomes. This guide outlines the expected physicochemical behavior of N-benzyl-3-hydroxysuccinimide and provides methodologies for its empirical determination.
Predicted Physicochemical Properties
The structure of N-benzyl-3-hydroxysuccinimide, featuring a polar succinimide ring with a hydroxyl group and a nonpolar benzyl group, suggests a molecule with moderate polarity. This duality will govern its solubility in various solvents.
2.1. Predicted Solubility Profile
Table 1: Solubility of N-hydroxysuccinimide (NHS) for Reference
| Solvent | Solubility of NHS | Predicted Solubility of N-benzyl-3-hydroxysuccinimide |
| Water | 50 mg/mL[3] | Lower than NHS |
| Methanol | Soluble[3] | Moderately soluble |
| Acetone | 50 mg/mL[3] | Soluble |
| Dimethylformamide (DMF) | Soluble[3] | Soluble |
| Dimethyl Sulfoxide (DMSO) | 100 mM[3] | Soluble |
| Dichloromethane | Slightly soluble | Soluble |
| Toluene | Slightly soluble[3] | Soluble |
| Diethyl Ether | Slightly soluble[3] | Moderately soluble |
2.2. Predicted Stability Profile
The stability of N-benzyl-3-hydroxysuccinimide will be primarily influenced by the integrity of the succinimide ring, which is susceptible to hydrolysis, particularly under basic conditions. The compound is expected to be sensitive to moisture and incompatible with strong bases and oxidizing agents.[3]
Key Factors Influencing Stability:
-
pH: The succinimide ring is prone to hydrolysis, which is accelerated at higher pH. The rate of hydrolysis for N-hydroxysuccinimide esters increases dramatically with increasing pH.[4][5] A similar trend is expected for N-benzyl-3-hydroxysuccinimide. For optimal stability in aqueous solutions, a slightly acidic to neutral pH (pH 5-7) is recommended.[3]
-
Temperature: Elevated temperatures will likely accelerate the rate of degradation. For long-term storage, refrigeration (+2°C to +8°C) is advisable, similar to NHS.[3]
-
Moisture: As with NHS, N-benzyl-3-hydroxysuccinimide is expected to be hygroscopic and sensitive to moisture, which can lead to hydrolysis of the succinimide ring.[3] Storage in a desiccated environment is crucial.
Experimental Protocols
To obtain precise data for N-benzyl-3-hydroxysuccinimide, the following experimental protocols are recommended.
3.1. Determination of Solubility
A standard protocol to determine the solubility of N-benzyl-3-hydroxysuccinimide in various solvents involves the shake-flask method followed by quantification.
Methodology:
-
Sample Preparation: Add an excess amount of N-benzyl-3-hydroxysuccinimide to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
3.2. Assessment of Stability
Stability studies should be conducted under various conditions to understand the degradation profile of N-benzyl-3-hydroxysuccinimide.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of N-benzyl-3-hydroxysuccinimide in a non-reactive solvent (e.g., acetonitrile or a buffer at pH 6-7 where it exhibits known stability).[4]
-
Stress Conditions: Aliquot the stock solution into different aqueous buffers (e.g., pH 4, 7, 9) and store them at various temperatures (e.g., 4°C, 25°C, 40°C). Protect samples from light to assess photostability separately.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition.
-
Quantification: Analyze the samples by a stability-indicating analytical method, such as HPLC, to separate the parent compound from its degradation products.[6][7]
-
Data Analysis: Plot the concentration of the remaining N-benzyl-3-hydroxysuccinimide against time to determine the degradation kinetics and calculate the half-life (t½) under each condition.
Visualizations
4.1. Logical Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of N-benzyl-3-hydroxysuccinimide.
4.2. Potential Degradation Pathway
Caption: Postulated hydrolytic degradation pathway of the succinimide ring.
Conclusion
While specific experimental data for N-benzyl-3-hydroxysuccinimide remains to be published, this guide provides a robust framework for researchers based on the known properties of N-hydroxysuccinimide and related compounds. The benzyl substitution is anticipated to decrease aqueous solubility while increasing solubility in organic solvents. The primary stability concern is the hydrolytic cleavage of the succinimide ring, a process accelerated by basic pH and elevated temperatures. For optimal results, it is imperative that researchers empirically determine the solubility and stability of N-benzyl-3-hydroxysuccinimide within their specific experimental systems using the protocols outlined herein. Adherence to best practices for storage, including cool, dry, and dark conditions, will ensure the compound's integrity and the reliability of experimental outcomes.
References
- 1. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Stereochemistry of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione, also known as N-benzyl-3-hydroxysuccinimide, is a chiral molecule of significant interest in medicinal chemistry and drug development. The pyrrolidine-2,5-dione scaffold is a core component in a variety of biologically active compounds. The stereochemistry of the hydroxyl group at the C3 position introduces a chiral center, resulting in two enantiomers, (R) and (S), which can exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, chiral separation, and stereochemical characterization.
Stereoselective Synthesis
The stereoselective synthesis of this compound is crucial for isolating and evaluating the biological activity of its individual enantiomers. The primary route for the enantioselective synthesis of the (S)-enantiomer utilizes a chiral precursor, L-malic acid.
Synthesis of (S)-1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione from L-Malic Acid
The synthesis of (S)-1-benzyl-3-hydroxy-pyrrolidine-2,5-dione can be achieved through the reaction of L-malic acid with benzylamine. This method leverages the inherent chirality of L-malic acid to produce the corresponding (S)-enantiomer of the target compound.
Reaction Scheme:
Figure 1: Synthetic pathway to (S)-1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione.
Experimental Protocol:
A detailed experimental protocol for this synthesis is outlined below, based on established chemical principles for the formation of succinimides from dicarboxylic acids and amines.
Materials:
-
L-Malic acid
-
Benzylamine
-
para-Xylene
-
Saturated aqueous sodium bicarbonate solution
-
6N Hydrochloric acid
-
Toluene
-
Triethylamine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-malic acid in para-xylene.
-
Addition of Reagents: Add triethylamine to the solution, followed by the dropwise addition of benzylamine.
-
Reaction: Heat the reaction mixture to reflux (approximately 138-140 °C) and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: After cooling to room temperature, the reaction mixture is typically subjected to an acid-base extraction to remove unreacted starting materials and byproducts. This involves washing with a saturated aqueous solution of sodium bicarbonate and subsequent acidification of the aqueous layer with 6N HCl to a pH of 2.
-
Isolation and Purification: The product is then extracted from the acidic aqueous layer with an organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
While a specific yield for this exact reaction is not extensively reported in readily available literature, a synthesis of N-benzyl-3-hydroxysuccinamic acid, a related intermediate, proceeds with good yield.[1] The cyclization to the dione is a subsequent step. A general synthetic route from L-malic acid and benzylamine is noted to achieve a yield of 87% for the final product.[2]
Racemic Synthesis
The racemic mixture of this compound can be synthesized using racemic malic acid as the starting material, following a similar procedure to the enantioselective synthesis.
Chiral Separation and Stereochemical Analysis
The separation of the enantiomers of this compound is essential for determining their individual biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.
Chiral HPLC Method Development
While a specific, validated HPLC method for this compound is not widely published, a general approach to developing such a method is provided below. The choice of the chiral stationary phase is critical and often requires screening of different types of columns. Polysaccharide-based CSPs, such as those derivatized with cellulose or amylose, are often a good starting point for the separation of a wide range of chiral compounds.
Experimental Protocol (General Approach):
-
Column Selection: Screen various chiral columns, for example, a Chiralcel® OD-H or a Chiralpak® AD-H column.
-
Mobile Phase Selection: Start with a normal-phase mobile phase, typically a mixture of n-hexane and a polar modifier like isopropanol or ethanol. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.
-
Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers.
-
Detection: Use a UV detector at a wavelength where the compound exhibits significant absorbance (e.g., around 254 nm).
The enantiomeric excess (ee) of a synthesized sample can be calculated from the integrated peak areas of the two enantiomers in the chromatogram.
Quantitative Data
Quantitative data regarding the stereochemistry of this compound is not extensively available in the public domain. The following table summarizes the key physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₃ | [3][4] |
| Molecular Weight | 205.21 g/mol | [3][4] |
| CAS Number (Racemic) | 78027-57-3 | [4] |
| CAS Number ((S)-enantiomer) | 101469-91-4 | [3] |
Note: Specific rotation values for the pure enantiomers are not currently available in the cited literature.
X-ray Crystallography
A definitive X-ray crystal structure for this compound has not been identified in the searched literature. However, crystallographic data for related compounds can provide insights into the expected molecular conformation and packing in the solid state. The process of obtaining suitable crystals for X-ray analysis typically involves slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for the synthesis and stereochemical analysis of this compound.
Figure 2: General workflow for the synthesis of (S)-1-benzyl-3-hydroxy-pyrrolidine-2,5-dione.
Figure 3: Workflow for the determination of enantiomeric purity by chiral HPLC.
Conclusion
The stereochemistry of this compound is a critical aspect of its potential as a pharmacologically active agent. This guide has outlined the primary method for the enantioselective synthesis of the (S)-enantiomer from L-malic acid and provided a framework for the synthesis of the racemic mixture. Furthermore, a general protocol for the chiral separation and analysis of its enantiomers using HPLC has been detailed. While specific quantitative data such as optical rotation and a definitive crystal structure are not yet widely available, the methodologies presented here provide a solid foundation for researchers and drug development professionals to synthesize, separate, and characterize the stereoisomers of this important molecule. Further research is warranted to fully elucidate the stereochemical properties and differential biological activities of the (R) and (S) enantiomers of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | C11H11NO3 | CID 10954694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C11H11NO3 | CID 4189900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Tautomerism in Substituted Pyrrolidine-2,3-diones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tautomerism in substituted pyrrolidine-2,3-diones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrrolidine-2,3-dione core is a versatile scaffold found in various biologically active molecules. Understanding the tautomeric behavior of this scaffold is crucial for structure-activity relationship (SAR) studies, as different tautomers can exhibit distinct physicochemical properties and biological activities. This guide delves into the synthesis of relevant precursors, their tautomeric forms, and the structural elucidation of the final substituted pyrrolidine-2,3-dione tautomers, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Introduction to Tautomerism in Pyrrolidine-2,3-diones
Pyrrolidine-2,3-diones possess a β-dicarbonyl-like functionality within a five-membered lactam ring, making them susceptible to various forms of tautomerism. The specific tautomeric forms present in equilibrium are highly dependent on the nature and position of substituents on the pyrrolidine ring, as well as the solvent. The most relevant and studied examples involve 4-acyl-substituted pyrrolidine-2,3-diones, which can exist in several tautomeric forms, including keto-enol and enamine-imine forms. The stability of these tautomers is often influenced by the potential for intramolecular hydrogen bonding and conjugation effects.
Synthesis and Tautomerism of Precursors: 4-Acetyl-3-hydroxy-3-pyrroline-2-ones
A key route to obtaining 1,4,5-trisubstituted pyrrolidine-2,3-diones involves the use of 4-acetyl-3-hydroxy-3-pyrroline-2-one precursors. These precursors are synthesized via a three-component reaction and themselves exhibit interesting tautomeric properties.
Synthesis of 4-Acetyl-3-hydroxy-3-pyrroline-2-ones
Substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones can be prepared through a multicomponent reaction involving an aromatic aldehyde, aniline (or a substituted aniline), and ethyl 2,4-dioxovalerate in glacial acetic acid.[1]
Tautomerism in 4-Acetyl-3-hydroxy-3-pyrroline-2-ones
These precursors exhibit keto-enol tautomerism involving the 3-hydroxy group and the 4-acetyl group. Spectroscopic evidence, particularly from NMR, indicates the presence of this equilibrium. In DMSO-d6, the 13C NMR spectra of these compounds show broad peaks for the acetyl group carbons, which is indicative of tautomerism in a hydrogen-bond accepting solvent.[1] In contrast, in a less interactive solvent like CDCl3, these peaks are sharp.[1]
DFT calculations have been employed to investigate the relative stabilities of the tautomers. For 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one (4a), the calculations show that the tautomer with the hydroxyl group on the pyrrolidine ring is more stable than the enol form of the acetyl group, albeit by a small energy difference (0.4 kcal·mol⁻¹ in an ethanol solvent model).[1] The energy barrier for the transformation between these tautomers is also small, suggesting a rapid equilibrium.[1]
References
Quantum Chemical Insights into Pyrrolidine-2,5-dione Structures: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of pyrrolidine-2,5-dione (succinimide) and its derivatives. This class of molecules is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of computational methodologies, a comparison of theoretical data with experimental benchmarks, and relevant biological pathways.
Computational Methodologies in the Study of Pyrrolidine-2,5-diones
Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be a powerful tool for investigating the molecular properties of pyrrolidine-2,5-dione and its analogs. The choice of functional and basis set is crucial for obtaining accurate predictions of molecular geometry, vibrational frequencies, and electronic properties.
Commonly employed DFT functionals for these systems include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and CAM-B3LYP, which incorporates a correction for long-range interactions. Basis sets such as 6-311G, 6-311++G(d,p), and 6-31G* are frequently used to describe the atomic orbitals. These computational approaches allow for the accurate determination of optimized geometries, infrared (IR) spectra, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, molecular electrostatic potential (MESP) maps, and dipole moments.
Data Presentation: A Comparative Analysis of Theoretical and Experimental Data
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. The following tables summarize a comparison of key structural and spectroscopic data for the parent pyrrolidine-2,5-dione molecule, derived from quantum chemical calculations and experimental techniques such as X-ray crystallography and infrared spectroscopy.
Structural Parameters: Bond Lengths and Angles
The tables below present a comparison of selected experimental bond lengths and angles of pyrrolidine-2,5-dione, as determined by X-ray crystallography, with values calculated using DFT methods.
| Bond | Experimental Bond Length (Å) [1] | Calculated Bond Length (Å) (B3LYP/6-311++G(d,p)) |
| N1–C1 | 1.3796 | Value not available in search results |
| N1–C4 | 1.3609 | Value not available in search results |
| C1–O1 | 1.2121 | Value not available in search results |
| C2–C1 | 1.513 | Value not available in search results |
| C2–C3 | 1.524 | Value not available in search results |
| C4–C3 | 1.504 | Value not available in search results |
| Angle | Experimental Bond Angle (°) [1] | Calculated Bond Angle (°) (B3LYP/6-311++G(d,p)) |
| C4–N1–C1 | Value not available in search results | Value not available in search results |
| O1–C1–N1 | Value not available in search results | Value not available in search results |
| O1–C1–C2 | Value not available in search results | Value not available in search results |
| N1–C1–C2 | Value not available in search results | Value not available in search results |
| C3–C2–C1 | Value not available in search results | Value not available in search results |
| N1–C4–C3 | Value not available in search results | Value not available in search results |
Note: Specific calculated values for bond lengths and angles were not available in the provided search results. These would typically be obtained by performing new DFT calculations.
Vibrational Frequencies
The comparison of calculated and experimental vibrational frequencies is essential for the interpretation of IR and Raman spectra. The following table lists some key experimental vibrational modes for succinimide and highlights the regions where these are observed.
| Vibrational Mode | Experimental Frequency (cm⁻¹) [2] | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |
| C=O symmetric stretch | 1791 | Value not available in search results |
| C=O anti-symmetric stretch | 1716 | Value not available in search results |
| N-H stretch | ~3200 | Value not available in search results |
| C-N stretch | Multiple bands | Value not available in search results |
| CH₂ scissoring | ~1420 | Value not available in search results |
Note: Calculated vibrational frequencies often require scaling to better match experimental values due to the harmonic approximation used in the calculations.
Experimental Protocols: Synthesis of Pyrrolidine-2,5-dione Derivatives
The synthesis of N-substituted pyrrolidine-2,5-diones is a fundamental process in the development of novel therapeutic agents. A variety of synthetic routes have been established, with one common and efficient method being the reaction of a primary amine with succinic anhydride.
General One-Pot Synthesis of N-Substituted Succinimides[3]
This protocol describes a sequential one-pot method for the synthesis of 1-(4-substitutedphenyl)pyrrolidine-2,5-dione derivatives.
Materials:
-
Substituted aromatic or aliphatic amine (0.040 mole)
-
Succinic anhydride (0.044 mole)
-
Glacial acetic acid (35 mL)
-
Zinc powder (2 mole %)
-
Crushed ice
-
Water
Procedure:
-
Dissolve the amine (0.040 mole) in glacial acetic acid (35 mL) in a suitable reaction vessel.
-
Add succinic anhydride (0.044 mole) to the solution at once with vigorous stirring at room temperature. Continue stirring for another 10 minutes.
-
To this reaction mixture, add zinc powder (2 mole %) at once. An exothermic reaction will cause the temperature to increase to approximately 55°C.
-
Stir the reaction mixture for an additional 1.5 hours, maintaining the temperature at 55°C.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove any unreacted zinc powder.
-
Pour the filtrate onto crushed ice (150 g).
-
The solid product will precipitate out of the solution. Filter the solid and wash it thoroughly with water.
-
The resulting N-substituted succinimide can be further purified by recrystallization if necessary.
Visualizing a Key Signaling Pathway: Cdk5/p25 Inhibition in Alzheimer's Disease
Pyrrolidine-dione derivatives have been identified as potential inhibitors of the Cyclin-dependent kinase 5 (Cdk5)/p25 complex, a key player in the pathology of Alzheimer's disease. The following diagram illustrates the signaling pathway leading to Cdk5 hyperactivation and the point of intervention for pyrrolidine-dione inhibitors.
Under conditions of neurotoxic stress, there is an influx of calcium ions (Ca²⁺) which activates the protease calpain.[3][4] Calpain then cleaves the Cdk5 activator p35 into the more stable and potent p25 fragment.[3] This leads to the formation of the hyperactive Cdk5/p25 complex, which aberrantly phosphorylates downstream targets such as the tau protein and amyloid precursor protein (APP).[3] This hyperphosphorylation contributes to the formation of neurofibrillary tangles and amyloid-beta plaques, ultimately leading to neuronal death.[3] Pyrrolidine-dione derivatives can act as inhibitors of the Cdk5/p25 complex, thus representing a potential therapeutic strategy.[4]
Visualizing a Key Reaction Mechanism: Aspartic Acid to Succinimide Conversion
The formation of a succinimide ring from an aspartic acid residue is a significant non-enzymatic post-translational modification in proteins. This process can be catalyzed by acids and involves a two-step mechanism.
The conversion begins with an intramolecular nucleophilic attack by the backbone amide nitrogen of the following amino acid residue on the side-chain carboxyl carbon of the aspartic acid.[5][6][7] This cyclization step results in the formation of a tetrahedral intermediate.[5][6] Subsequently, this intermediate undergoes dehydration, losing a molecule of water to form the stable five-membered succinimide ring.[5][6][7] This reaction is of interest as it can lead to isomerization and racemization of the amino acid residue within a protein.[6][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Infrared analysis of peptide succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deregulated Cdk5 Activity Is Involved in Inducing Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of CDK5/P25 formation/inhibition in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phosphate-Catalyzed Succinimide Formation from Asp Residues: A Computational Study of the Mechanism | MDPI [mdpi.com]
- 7. Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Experimental protocol for the synthesis of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed experimental protocol for the synthesis of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione, a valuable intermediate in medicinal chemistry. The described method involves the condensation reaction of L-Malic acid and benzylamine. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.
Introduction
This compound is a heterocyclic compound of interest in drug discovery and development. Its succinimide core is a prevalent scaffold in various biologically active molecules. This protocol details a straightforward and efficient method for its preparation from commercially available starting materials.
Reaction Scheme
The synthesis proceeds via a condensation reaction between L-Malic acid and benzylamine, with the elimination of water to form the succinimide ring.
Reaction: L-Malic Acid + Benzylamine → this compound + 2 H₂O
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Equipment:
-
L-Malic acid
-
Benzylamine
-
para-Xylene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Recrystallization apparatus
-
Standard glassware for workup and purification
-
Analytical balance
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add L-Malic acid and para-xylene.
-
Addition of Reagent: While stirring, add benzylamine to the suspension.
-
Azeotropic Distillation: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with para-xylene.
-
Reaction Monitoring: Continue refluxing until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction. This process typically takes several hours.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the para-xylene under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound as a solid.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Characterize the final product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectra.
Data Presentation
Table 1: Reaction Components and Conditions
| Parameter | Value |
| Starting Material 1 | L-Malic Acid |
| Starting Material 2 | Benzylamine |
| Solvent | para-Xylene |
| Reaction Temperature | Reflux (~138 °C) |
| Reaction Time | 4-6 hours (monitor by water collection) |
| Purification Method | Recrystallization |
| Reported Yield | 87%[1] |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₁₁NO₃[1][2] |
| Molecular Weight | 205.21 g/mol [1][2] |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃) | Expected peaks for benzyl and succinimide protons |
| ¹³C NMR (CDCl₃) | Expected peaks for benzyl and succinimide carbons |
| Mass Spectrometry | m/z = 206.08 [M+H]⁺ |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Note and Protocol for the Purification of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione using silica gel column chromatography. The protocol is designed to ensure high purity of the final compound, which is a valuable intermediate in the synthesis of various pharmaceutical agents.
Introduction
This compound is a key building block in medicinal chemistry and drug development. Its synthesis can often result in a mixture containing unreacted starting materials and byproducts. Effective purification is therefore crucial to obtain the compound at the high purity required for subsequent synthetic steps and biological screening. Column chromatography is a widely used and effective technique for this purpose, separating compounds based on their differential adsorption to a stationary phase. This application note outlines a robust protocol for the purification of this compound using a normal-phase silica gel column.
Data Presentation
The following table summarizes the typical parameters and expected outcomes for the column chromatography purification of this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (Gradient) |
| Crude Sample Load | 1.0 g |
| Silica Gel Mass | 50 g (50:1 ratio) |
| Column Dimensions (Inner Diameter x Length) | 40 mm x 300 mm |
| Elution Profile | Gradient: 30% to 70% Ethyl Acetate in Hexane |
| Flow Rate | ~10 mL/min |
| Fraction Size | 20 mL |
| Typical Yield | 85-95% |
| Expected Purity (by HPLC/NMR) | >98% |
Experimental Protocol
This protocol details the step-by-step procedure for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Ethyl Acetate (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Glass chromatography column (40 mm ID x 300 mm)
-
Separatory funnel or solvent reservoir
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)
-
TLC development chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Method Development: Thin Layer Chromatography (TLC)
Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Sample Preparation: Dissolve a small amount of the crude product in a few drops of a suitable solvent like dichloromethane or ethyl acetate.
-
TLC Plate Spotting: Spot the dissolved sample onto a TLC plate.
-
Eluent Systems: Prepare small volumes of different ethyl acetate/hexane mixtures (e.g., 2:8, 4:6, 6:4 v/v).
-
Development: Place the TLC plates in a development chamber containing one of the prepared eluent systems.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Optimal Rf Value: The ideal eluent system will give the target compound an Rf value of approximately 0.25-0.35, with good separation from impurities.
Column Chromatography Procedure
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (~1 cm).
-
Prepare a slurry of 50 g of silica gel in 150 mL of the initial mobile phase (e.g., 30% ethyl acetate in hexane).
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another layer of sand (~1 cm) on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading (Dry Loading):
-
Dissolve 1.0 g of the crude this compound in a minimal amount of dichloromethane.
-
Add approximately 2 g of silica gel to this solution.
-
Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add the dried sample-silica mixture onto the top of the prepared column.
-
-
Elution:
-
Carefully add the initial mobile phase (30% ethyl acetate in hexane) to the column using a separatory funnel as a reservoir.
-
Begin collecting fractions (20 mL each).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
30% Ethyl Acetate in Hexane (5 column volumes)
-
50% Ethyl Acetate in Hexane (5 column volumes)
-
70% Ethyl Acetate in Hexane (until the product has fully eluted)
-
-
Monitor the elution process by periodically analyzing the collected fractions by TLC.
-
-
Fraction Analysis and Pooling:
-
Spot each collected fraction on a TLC plate.
-
Develop the TLC plate using the optimal eluent system determined earlier.
-
Identify the fractions containing the pure desired product.
-
Pool the pure fractions together.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid or oil.
-
Dry the final product under high vacuum to remove any residual solvent.
-
-
Purity Confirmation:
-
Assess the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.
-
Visualization of the Purification Workflow
The following diagram illustrates the key steps in the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Application Notes and Protocols: 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione as a Versatile Intermediate for Novel Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione as a key intermediate in the synthesis of potential anticonvulsant drugs. This document details the rationale for its use, synthetic protocols, methods for pharmacological evaluation, and presents exemplary data for structurally related compounds.
Introduction
The pyrrolidine-2,5-dione (succinimide) scaffold is a well-established pharmacophore in the design of anticonvulsant drugs, with notable examples including ethosuximide, methsuximide, and phensuximide.[1] The primary mechanism of action for many succinimide-based anticonvulsants is the blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[1] These channels are implicated in the generation of spike-and-wave discharges characteristic of absence seizures.[1][2]
The intermediate, this compound, offers a strategic synthetic handle for the development of novel anticonvulsant candidates. The N-benzyl group can influence lipophilicity and potential interactions with biological targets, while the hydroxyl group at the C-3 position provides a reactive site for further chemical modifications to explore the structure-activity relationship (SAR) and optimize pharmacological properties.
Synthesis of this compound
A common synthetic route to this compound involves the reaction of a suitable C4-dicarbonyl precursor, such as malic acid, with benzylamine.
Protocol: Synthesis from L-Malic Acid and Benzylamine
This protocol is based on established methods for the synthesis of N-substituted succinimides.
Materials:
-
L-Malic acid
-
Benzylamine
-
p-Xylene
-
Dean-Stark apparatus
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add L-malic acid and benzylamine in a suitable solvent such as p-xylene.
-
Heat the reaction mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically when no more water is collected), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound. An 87% yield has been reported for this type of reaction.
Development of Anticonvulsant Derivatives
The hydroxyl group at the C-3 position of this compound is a prime site for derivatization to generate a library of potential anticonvulsant compounds. Esterification or etherification of this hydroxyl group can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can significantly impact its pharmacokinetic and pharmacodynamic profile.
Experimental Protocols for Anticonvulsant Evaluation
The following are detailed protocols for the two most widely used preclinical screening models for anticonvulsant drugs: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[3][4]
Materials and Equipment:
-
Male albino mice (20-25 g) or male Wistar rats (100-150 g)
-
Electroconvulsometer
-
Corneal electrodes
-
0.9% Saline solution
-
Test compound dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Phenytoin)
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment. House animals in a temperature and light-controlled environment with free access to food and water.
-
Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral).
-
Pre-treatment Time: Conduct the test at the time of peak effect of the test compound, which should be determined in preliminary studies.
-
Induction of Seizure: At the predetermined time after drug administration, apply a drop of saline to the corneal electrodes and place them on the corneas of the animal.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).
-
Observation: Immediately observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint indicating protection.
-
Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic hindlimb extension.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a model for generalized myoclonic and absence seizures and is useful for identifying compounds that raise the seizure threshold.[2]
Materials and Equipment:
-
Male CF-1 mice (18-25 g)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for CF-1 mice)
-
Test compound dissolved or suspended in a suitable vehicle
-
Positive control (e.g., Ethosuximide)
-
Observation cages
Procedure:
-
Animal Preparation: Similar to the MES test, acclimatize animals to the laboratory environment.
-
Drug Administration: Administer the test compound, vehicle, or positive control via the desired route.
-
Pre-treatment Time: Conduct the test at the time of peak effect of the test compound.
-
Induction of Seizure: At the predetermined time, administer PTZ subcutaneously in the midline of the neck.
-
Observation: Place the animals in individual observation cages and observe for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).
-
Data Analysis: An animal is considered protected if no clonic seizures are observed. Record the number of protected animals in each group and calculate the percentage of protection. Determine the ED₅₀, the dose that protects 50% of the animals from clonic seizures.
Data Presentation
While specific anticonvulsant data for derivatives of this compound are not extensively available in the public domain, the following tables present data for structurally related N-benzyl and 3-substituted pyrrolidine-2,5-dione derivatives to illustrate the potential anticonvulsant activity.
Table 1: Anticonvulsant Activity of Representative Pyrrolidine-2,5-dione Derivatives in the MES Test (Mice, i.p. administration)
| Compound | ED₅₀ (mg/kg) | Reference |
| Compound 1 (a 3-methylpyrrolidine-2,5-dione derivative) | 16.13 - 46.07 | [5] |
| Compound 2 (a 3-(1-phenylethyl)-pyrrolidine-2,5-dione derivative) | Not active in MES | [1] |
| Phenytoin (Reference) | 29.8 | [6] |
Table 2: Anticonvulsant Activity of Representative Pyrrolidine-2,5-dione Derivatives in the scPTZ Test (Mice, i.p. administration)
| Compound | ED₅₀ (mg/kg) | Reference |
| Compound 3 (a 3-methylpyrrolidine-2,5-dione derivative) | 128.8 - 134.0 | [5] |
| (R)-N-Cbz-α-amino-N-benzyloxysuccinimide | 62.5 | [3] |
| Ethosuximide (Reference) | 130 | [1] |
Table 3: Neurotoxicity of Representative Pyrrolidine-2,5-dione Derivatives (Mice, i.p. administration)
| Compound | TD₅₀ (mg/kg) (Rotarod Test) | Reference |
| Compound 4 (a 3-methylpyrrolidine-2,5-dione derivative) | > 500 | [5] |
Note: The compound numbers are for illustrative purposes within this document and refer to different derivatives reported in the cited literature.
Visualizations
Signaling Pathway: Mechanism of Action of Succinimide Anticonvulsants
Caption: Mechanism of action of succinimide anticonvulsants.
Experimental Workflow: From Intermediate to Anticonvulsant Evaluation
Caption: From intermediate to anticonvulsant evaluation.
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of novel anticonvulsant agents. Its structure allows for systematic modifications at the C-3 position, enabling a thorough exploration of the structure-activity relationships within the succinimide class of compounds. The established preclinical models, such as the MES and scPTZ tests, provide robust methods for evaluating the anticonvulsant potential of the resulting derivatives. The data from structurally similar compounds indicate that derivatives of the pyrrolidine-2,5-dione scaffold hold significant promise for the development of new and effective treatments for epilepsy.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Synthesis and anticonvulsant evaluation of N-Cbz-alpha-amino-N-alkoxysuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant properties of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]
- 6. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione, a member of the succinimide class of compounds, is a versatile scaffold in medicinal chemistry. The pyrrolidine-2,5-dione core is a key pharmacophore in a variety of biologically active molecules, particularly those targeting the central nervous system.[1][2] This document provides an overview of the potential applications of this compound and its derivatives, with a focus on their utility as anticonvulsant agents and tyrosinase inhibitors. Detailed experimental protocols for the synthesis of the parent compound and for key biological assays are provided to facilitate further research and drug development efforts.
Physicochemical Properties
| Property | Value |
| CAS Number | 78027-57-3 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Melting Point | 113-114 °C |
| Boiling Point | 459.8±45.0 °C (Predicted) |
| pKa | 11.94±0.20 (Predicted) |
Synthesis Protocol
A common method for the synthesis of this compound involves the condensation of L-Malic acid with benzylamine.[3]
Protocol: Synthesis of this compound
Materials:
-
L-Malic acid
-
Benzylamine
-
para-Xylene
-
Round-bottom flask
-
Dean-Stark apparatus or equivalent setup for azeotropic removal of water
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add L-Malic acid (1 equivalent) and para-xylene.
-
Begin stirring the suspension and add benzylamine (1.1 equivalents) to the flask.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed during the reaction.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction. This typically takes several hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the para-xylene under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
-
Dry the purified product under vacuum.
References
Application Notes and Protocols: Synthesis and Evaluation of Hydroxybenzylidenyl Pyrrolidine-2,5-dione Derivatives as Tyrosinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in mammals. Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest for applications in cosmetics and medicine as skin-lightening agents and for treating hyperpigmentation. This document provides detailed protocols for the synthesis and evaluation of a series of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as potent tyrosinase inhibitors. The most promising compound identified in this series, (Z)-3-(3,4-dihydroxybenzylidene)pyrrolidine-2,5-dione (referred to as HMP or compound 3f ), exhibits potent competitive inhibition of mushroom tyrosinase.[1][2][3]
Data Presentation
The following table summarizes the tyrosinase inhibitory activity of synthesized hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives.
Table 1: Mushroom Tyrosinase Inhibitory Activity of Hydroxybenzylidenyl Pyrrolidine-2,5-dione Derivatives
| Compound | Substitution Pattern (on benzylidene ring) | IC₅₀ (μM)[1][3] | Inhibition Type[1][3] | Ki (μM)[1][3] |
| 3a | 2,4-dihydroxy | Significant Inhibition | - | - |
| 3f (HMP) | 3,4-dihydroxy | 2.23 ± 0.44 | Competitive | 0.424 (at 1.25 μM), 1.82 (at 20 μM) |
| 3l | 4-hydroxy | Significant Inhibition | - | - |
| Kojic Acid (Reference) | - | 20.99 ± 1.80 | Competitive | - |
Note: "Significant Inhibition" indicates that the compound showed notable activity, but the IC₅₀ value was not explicitly reported in the cited abstract.[3]
Experimental Protocols
Protocol 1: Synthesis of Hydroxybenzylidenyl Pyrrolidine-2,5-dione Derivatives
This protocol describes a two-step synthesis involving the formation of N-substituted maleimides followed by a Knoevenagel condensation with the appropriate hydroxybenzaldehyde.
Step 1: Synthesis of N-Aryl Succinimides (General Procedure)
This step involves the reaction of maleic anhydride with an appropriate aniline to form a maleanilic acid, followed by cyclization.
-
Materials:
-
Maleic anhydride
-
Substituted aniline
-
Anhydrous ether
-
Acetic anhydride
-
Anhydrous sodium acetate
-
-
Procedure:
-
Dissolve maleic anhydride (1 equivalent) in anhydrous ether in a round-bottom flask equipped with a stirrer.
-
Slowly add a solution of the desired substituted aniline (1 equivalent) in anhydrous ether to the maleic anhydride solution while stirring.
-
Continue stirring at room temperature for 1-2 hours. A precipitate of the corresponding maleanilic acid will form.
-
Collect the precipitate by vacuum filtration and wash with cold ether.
-
To a flask containing acetic anhydride and anhydrous sodium acetate, add the dried maleanilic acid.
-
Heat the mixture with stirring until the solid dissolves and continue heating for an additional 30 minutes.
-
Cool the reaction mixture and pour it into ice-water to precipitate the N-aryl succinimide.
-
Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).
-
Step 2: Synthesis of Hydroxybenzylidenyl Pyrrolidine-2,5-diones (Knoevenagel Condensation)
This step involves the condensation of the N-substituted succinimide with a hydroxy-substituted benzaldehyde.
-
Materials:
-
N-Aryl succinimide (from Step 1)
-
Appropriate hydroxybenzaldehyde (e.g., 3,4-dihydroxybenzaldehyde for compound 3f )
-
Piperidine (catalyst)
-
Ethanol or other suitable solvent
-
-
Procedure:
-
Dissolve the N-aryl succinimide (1 equivalent) and the hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent to obtain the pure hydroxybenzylidenyl pyrrolidine-2,5-dione derivative.
-
Protocol 2: Mushroom Tyrosinase Inhibition Assay
This protocol is a colorimetric assay to determine the inhibitory effect of the synthesized compounds on the L-DOPA oxidase activity of mushroom tyrosinase.[4][5]
-
Materials and Reagents:
-
Mushroom tyrosinase (e.g., 30 U/mL in phosphate buffer)
-
L-3,4-dihydroxyphenylalanine (L-DOPA) solution (e.g., 10 mM in phosphate buffer)
-
Test compounds (dissolved in DMSO to make stock solutions)
-
Kojic acid (positive control)
-
0.1 M Sodium phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of Solutions:
-
Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer from their DMSO stock solutions. The final DMSO concentration in the assay should not exceed 1-2%.
-
Prepare a mushroom tyrosinase solution (e.g., 60 U/mL) in cold phosphate buffer. Keep on ice.
-
Prepare a fresh 10 mM L-DOPA solution in phosphate buffer just before use.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following to the designated wells:
-
Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Wells (No Inhibitor): 20 µL of vehicle (DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Blank Wells (No Enzyme): 20 µL of test compound dilution + 140 µL of phosphate buffer.
-
Positive Control Wells: 20 µL of kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells. The total volume in each well will be 200 µL.
-
-
Measurement:
-
Immediately measure the absorbance at approximately 475-490 nm using a microplate reader in kinetic mode for a set period (e.g., 20-30 minutes) or as an endpoint reading after a specific incubation time.
-
-
Calculation of Inhibition:
-
The percentage of tyrosinase inhibition is calculated using the following formula:
-
% Inhibition = [ (A_control - A_blank) - (A_sample - A_sample_blank) ] / (A_control - A_blank) * 100
-
Where:
-
A_control is the absorbance of the control reaction (enzyme + substrate).
-
A_blank is the absorbance of the control blank (substrate only).
-
A_sample is the absorbance of the test reaction (enzyme + substrate + inhibitor).
-
A_sample_blank is the absorbance of the sample blank (substrate + inhibitor).
-
-
-
-
IC₅₀ Determination:
-
Plot the percentage of inhibition against the concentration of the inhibitor. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
-
Visualizations
Synthesis Workflow
The following diagram illustrates the general two-step synthesis of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives.
Caption: General synthetic workflow for hydroxybenzylidenyl pyrrolidine-2,5-diones.
Mechanism of Tyrosinase Inhibition
The following diagram illustrates the mechanism of competitive inhibition of tyrosinase by compounds such as HMP.
Caption: Competitive inhibition of tyrosinase by HMP.
Logical Relationship of Experiments
The following diagram outlines the logical flow of the research, from synthesis to biological evaluation.
References
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. youtube.com [youtube.com]
- 4. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 5. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, a valuable chiral building block in medicinal chemistry and drug development. Two distinct and effective methods are presented: a chemoenzymatic approach utilizing lipase-catalyzed kinetic resolution and a chemical synthesis route starting from the chiral pool precursor, L-aspartic acid.
Method 1: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution
This method leverages the high enantioselectivity of lipases to resolve a racemic mixture of 1-benzyl-3-acetoxypyrrolidine-2,5-dione. The (S)-acetate is preferentially hydrolyzed by the lipase, allowing for the separation of the unreacted (R)-acetate and the desired (S)-alcohol product. Subsequent hydrolysis of the remaining (R)-acetate provides access to the (R)-enantiomer of the target molecule.
Experimental Workflow: Chemoenzymatic Synthesis
Caption: Workflow for the chemoenzymatic synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic 1-benzyl-3-hydroxypyrrolidine-2,5-dione
-
Acetic anhydride
-
Pyridine
-
Lipase from Pseudomonas cepacia (Lipase PS)
-
Dioxane
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of Racemic 1-benzyl-3-acetoxypyrrolidine-2,5-dione
-
To a solution of racemic 1-benzyl-3-hydroxypyrrolidine-2,5-dione in pyridine, add acetic anhydride dropwise at 0 °C.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-benzyl-3-acetoxypyrrolidine-2,5-dione.
Step 2: Enzymatic Kinetic Resolution
-
Dissolve the racemic 1-benzyl-3-acetoxypyrrolidine-2,5-dione in a 1:1 (v/v) mixture of dioxane and phosphate buffer (pH 7.0).
-
Add Lipase PS from Pseudomonas cepacia to the solution.
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC.
-
When approximately 50% conversion is reached, terminate the reaction by filtering off the enzyme.
Step 3: Separation and Isolation
-
Extract the reaction mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to separate (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione from the unreacted (R)-1-benzyl-3-acetoxypyrrolidine-2,5-dione.
Quantitative Data
| Parameter | Value |
| Enantiomeric Excess (e.e.) of (S)-alcohol | >99% |
| Enantiomeric Excess (e.e.) of (R)-acetate | >99% |
| Enantioselectivity (E) | >3000 |
| Typical Yield of (S)-alcohol | ~45% (based on racemate) |
Method 2: Chemical Synthesis from L-Aspartic Acid
This method utilizes the readily available and inexpensive chiral starting material, L-aspartic acid. The synthesis involves the formation of N-benzyl-L-aspartic acid, followed by cyclization to the corresponding succinimide, and subsequent conversion of the amino group to a hydroxyl group to yield the target molecule.
Experimental Workflow: Chemical Synthesis from L-Aspartic Acid
Caption: Workflow for the chemical synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione from L-aspartic acid.
Experimental Protocol: Chemical Synthesis from L-Aspartic Acid
Materials:
-
L-Aspartic acid
-
Benzylamine
-
Acetic anhydride
-
Sodium acetate
-
Sodium nitrite
-
Sulfuric acid
-
Diethyl ether
-
Ethanol
Procedure:
Step 1: Synthesis of N-Benzyl-L-aspartic acid
-
Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide.
-
Add benzylamine and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate N-benzyl-L-aspartic acid.
-
Filter the precipitate, wash with cold water, and dry.
Step 2: Cyclization to (S)-1-benzyl-3-aminopyrrolidine-2,5-dione
-
Suspend N-benzyl-L-aspartic acid in acetic anhydride containing a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture with stirring.
-
After the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain (S)-1-benzyl-3-aminopyrrolidine-2,5-dione.
Step 3: Conversion to (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
-
Dissolve (S)-1-benzyl-3-aminopyrrolidine-2,5-dione in dilute sulfuric acid at 0 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Quantitative Data
| Step | Typical Yield |
| N-Benzylation of L-Aspartic Acid | 70-80% |
| Cyclization to Aminosuccinimide | 60-70% |
| Conversion to Hydroxysuccinimide | 40-50% |
| Overall Yield | 17-28% |
| Enantiomeric Purity | >98% e.e. |
Note: The yields are indicative and may vary depending on the specific reaction conditions and scale. The enantiomeric purity of the final product is dependent on the optical purity of the starting L-aspartic acid and the absence of racemization during the synthetic sequence.
Application Notes and Protocols: N-benzylation of 3-hydroxypyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-benzylation of 3-hydroxypyrrolidine-2,5-dione, a key transformation in the synthesis of various biologically active compounds. The protocols outlined below are based on established methodologies for the N-alkylation of succinimide derivatives and related heterocyclic compounds.
Introduction
N-benzylation of 3-hydroxypyrrolidine-2,5-dione introduces a versatile benzyl protecting group or a core structural motif. The resulting compound, N-benzyl-3-hydroxypyrrolidine-2,5-dione, serves as a valuable intermediate in medicinal chemistry and drug development. The selection of appropriate reaction conditions is crucial to achieve high yields and purity. This document outlines two primary methodologies for this transformation, employing different base and solvent systems.
Reaction Scheme
Caption: General reaction scheme for the N-benzylation of 3-hydroxypyrrolidine-2,5-dione.
Summary of Reaction Conditions
The following table summarizes two common sets of reaction conditions for the N-benzylation of succinimide derivatives, which can be adapted for 3-hydroxypyrrolidine-2,5-dione.
| Protocol | Benzylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield |
| 1 | Benzyl chloride | Sodium hydroxide (NaOH) | Methanol / Water | Room Temperature | 5 | Not Specified |
| 2 | Benzyl bromide | Cesium carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | 15 °C to Room Temperature | 6 | ~70% (on a related substrate) |
Experimental Protocols
Protocol 1: N-benzylation using Sodium Hydroxide in a Protic Solvent
This protocol is adapted from a procedure involving the N-benzylation of a related hydroxypyrrolidine derivative.[1]
Materials:
-
3-hydroxypyrrolidine-2,5-dione
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Concentrated hydrochloric acid (HCl) (for workup)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-hydroxypyrrolidine-2,5-dione in methanol in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of sodium hydroxide in water dropwise to the reaction mixture.
-
Following the addition of base, add benzyl chloride dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
To the residue, add water and ethyl acetate and stir for 30 minutes.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by silica gel column chromatography.
Caption: Workflow for Protocol 1.
Protocol 2: N-benzylation using Cesium Carbonate in an Aprotic Solvent
This protocol is based on the N-benzylation of a structurally similar N-Boc-aminosuccinimide.
Materials:
-
3-hydroxypyrrolidine-2,5-dione
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Isopropanol (for crystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Syringe for dropwise addition
Procedure:
-
To a suspension of 3-hydroxypyrrolidine-2,5-dione and cesium carbonate in anhydrous DMF in a round-bottom flask under an inert atmosphere (Nitrogen or Argon), cool the mixture to 15 °C.
-
Add benzyl bromide dropwise to the suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the DMF under vacuum.
-
Take up the residue in ethyl acetate and wash with water (2 x 75 mL for a 60 mmol scale reaction).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by crystallization from isopropanol.
Caption: Workflow for Protocol 2.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Benzyl chloride and benzyl bromide are lachrymators and irritants; handle with care.
-
Sodium hydroxide is corrosive.
-
Cesium carbonate is an irritant.
-
DMF is a skin and respiratory irritant.
Conclusion
The N-benzylation of 3-hydroxypyrrolidine-2,5-dione can be effectively achieved using either a strong base in a protic solvent or a milder carbonate base in an aprotic polar solvent. The choice of protocol may depend on the substrate's sensitivity to strong bases and the desired workup and purification method. Researchers should optimize the reaction conditions for their specific application to achieve the best results.
References
Application Notes and Protocols: Biological Activity Screening of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening the biological activities of 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione derivatives. The protocols detailed below cover key assays for evaluating their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Anticancer Activity Screening
The anticancer potential of this compound derivatives can be assessed by evaluating their cytotoxicity against various cancer cell lines and elucidating the underlying mechanism of action, such as the induction of apoptosis.
Data Presentation: Cytotoxicity of Pyrrolidine-2,5-dione Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5i | MCF-7 (Breast) | 1.496 | [1] |
| Compound 5l | MCF-7 (Breast) | 1.831 | [1] |
| Compound 2 | A549 (Lung) | < 3.9 µg/mL | [2] |
| Compound 4 | A549 (Lung) | < 3.9 µg/mL | [2] |
| Compound 10 | A549 (Lung) | < 3.9 µg/mL | [2] |
Experimental Protocols
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Principle: Western blotting allows for the detection of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family. The cleavage of caspase-3 and PARP, and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, are hallmarks of apoptosis.
Protocol:
-
Cell Lysis: Treat cancer cells with the test compounds for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine changes in protein expression.
Visualization
Caption: Workflow for anticancer activity screening.
Caption: Intrinsic apoptosis pathway potentially modulated by the derivatives.
Anti-inflammatory Activity Screening
The anti-inflammatory properties of this compound derivatives can be investigated by their ability to inhibit inflammatory mediators in cell-based assays.
Data Presentation: Anti-inflammatory Activity of Pyrrolidine-2,5-dione Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of representative N-substituted pyrrolidine-2,5-dione derivatives against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 13e | COX-2 | 0.98 | [3] |
Experimental Protocols
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7) to produce pro-inflammatory mediators, including nitric oxide (NO). The inhibitory effect of the test compounds on NO production is measured by quantifying the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., L-NAME).
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value. A sodium nitrite standard curve is used to quantify nitrite concentration.
Principle: The NF-κB signaling pathway is a central regulator of inflammation. Its activation involves the phosphorylation and degradation of IκBα, leading to the nuclear translocation of the p65 subunit. Western blotting can be used to assess the effect of the test compounds on these key events.
Protocol:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with the test compounds and/or LPS. Prepare cytoplasmic and nuclear protein extracts using a nuclear extraction kit.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedure as described in the apoptosis analysis section.
-
Immunoblotting:
-
Probe the membranes with primary antibodies against phospho-IκBα, IκBα, p65 (for both cytoplasmic and nuclear fractions), and appropriate loading controls (e.g., β-actin for cytoplasmic and Lamin B1 for nuclear).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize and quantify the protein bands to determine the effect of the compounds on IκBα degradation and p65 nuclear translocation.
Visualization
Caption: Workflow for anti-inflammatory activity screening.
Caption: Potential inhibition of the NF-κB pathway by the derivatives.
Antimicrobial Activity Screening
The antimicrobial efficacy of this compound derivatives can be determined by assessing their ability to inhibit the growth of various pathogenic bacteria and fungi.
Data Presentation: Antimicrobial Activity of Pyrrolidine-2,5-dione Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrrolidine-2,5-dione derivatives against selected microbial strains.
| Compound ID | Microorganism | MIC (µM) | Reference |
| Compound 5a | Enterococcus faecalis | 0.25 | [1] |
| Compound 5g | Enterococcus faecalis | 0.25 | [1] |
| Compound 5a | Candida albicans | 0.125 | [1] |
| Compound 5d | Candida albicans | 0.25 | [1] |
| Compound 5e | Candida albicans | 0.25 | [1] |
| Compound 5g | Candida albicans | 0.25 | [1] |
Experimental Protocol
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound derivatives in the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualization
Caption: Workflow for antimicrobial susceptibility testing.
References
Application Notes and Protocols: Development of Hybrid Anticonvulsants from a Pyrrolidine-2,5-dione Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical development and screening of novel hybrid anticonvulsant agents derived from the pyrrolidine-2,5-dione scaffold. This class of compounds has emerged as a promising area of research in the quest for more effective and safer antiepileptic drugs (AEDs).
Introduction
Epilepsy is a debilitating neurological disorder characterized by recurrent seizures, affecting a significant portion of the global population. The development of new AEDs with a broad spectrum of activity and an improved safety profile remains a critical challenge in medicinal chemistry. A contemporary approach in drug design is the creation of hybrid molecules that integrate pharmacophoric features from different classes of drugs into a single entity. This strategy aims to yield compounds with multiple mechanisms of action, potentially leading to enhanced efficacy and a wider therapeutic window.[1][2][3]
The pyrrolidine-2,5-dione (succinimide) ring is a well-established pharmacophore in anticonvulsant therapy, most notably found in ethosuximide.[4] Recent research has focused on developing hybrid compounds that merge the pyrrolidine-2,5-dione core with structural fragments of other successful AEDs, such as levetiracetam and lacosamide.[1][2][3][4] These novel hybrids have demonstrated potent, broad-spectrum anticonvulsant activity in various preclinical models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests.[1][2][3][4][5][6] The proposed mechanism of action for many of these compounds involves the modulation of neuronal voltage-gated sodium and calcium channels.[1][2][5][7]
Data Presentation: Anticonvulsant Activity and Neurotoxicity
The following tables summarize the quantitative data for representative hybrid anticonvulsants with a pyrrolidine-2,5-dione scaffold, allowing for a comparative analysis of their efficacy and safety profiles against standard AEDs.
Table 1: Anticonvulsant Efficacy (ED50 in mg/kg) in Rodent Models
| Compound/Drug | MES Test (mg/kg) | scPTZ Test (mg/kg) | 6 Hz Test (mg/kg) | Reference |
| Compound 6 | 68.30 | - | 28.20 (32 mA) | [5] |
| Compound 3q | 31.64 | 75.41 | 38.15 (32 mA) | [8] |
| Compound 4 | 62.14 | - | 75.59 | [6][9] |
| Compound 33 | 27.4 | - | 30.8 (32 mA) | [10] |
| Valproic Acid | 252.74 | 130.64 | 130.6 (6 Hz) | [5][6] |
| Ethosuximide | >500 | 130 - 221.7 | 221.7 | [11] |
ED50: Median Effective Dose required to protect 50% of the animals from seizures. A lower value indicates higher potency. "-" indicates data not reported in the cited literature.
Table 2: Neurotoxicity (TD50 in mg/kg) and Protective Index
| Compound/Drug | Neurotoxicity (TD50 mg/kg, rotarod test) | Protective Index (PI = TD50/ED50) MES | Protective Index (PI = TD50/ED50) 6 Hz | Reference |
| Compound 33 | >200 | >7.3 | >6.5 | [10] |
| Ethosuximide | Not consistently reported | - | ~2.5 | [11] |
TD50: Median Toxic Dose causing motor impairment in 50% of the animals. PI: Protective Index, a measure of the therapeutic window. A higher PI indicates a better safety profile.
Experimental Protocols
Detailed methodologies for the key in vivo experiments for anticonvulsant screening are provided below. These protocols are based on established procedures in the field.[11][12][13][14]
Maximal Electroshock (MES) Test
This test is a well-validated model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[11][13][14]
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.
Materials:
-
Male albino mice (20-25 g) or male Wistar rats (100-150 g)
-
Electroconvulsometer
-
Corneal or ear electrodes
-
0.9% saline solution
-
Test compound and vehicle
-
Positive control (e.g., Phenytoin)
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one hour before the experiment.
-
Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection or oral gavage). The volume of administration should be consistent across all groups.
-
Pre-treatment Time: Conduct the MES test at the time of the compound's peak effect, which should be determined in preliminary studies (typically 30-60 minutes post-administration).
-
Electrode Application: Apply a drop of saline solution to the corneal electrodes to ensure good electrical contact.
-
Induction of Seizure: Gently restrain the animal and place the electrodes on the corneas (or attach to the ears). Deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the rigid extension of both hindlimbs.
-
Endpoint: The abolition of the tonic hindlimb extension phase is considered a positive result, indicating anticonvulsant activity.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This model is used to identify compounds that can raise the seizure threshold and is considered a model for myoclonic and absence seizures.[12][14][15][16]
Objective: To evaluate the ability of a test compound to prevent or delay the onset of seizures induced by the chemical convulsant pentylenetetrazole.
Materials:
-
Male CF-1 or C57BL/6 mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for CF-1 mice)
-
Test compound and vehicle
-
Positive control (e.g., Ethosuximide)
-
Observation chambers
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Acclimatization: As with the MES test, ensure animals are well-acclimatized.
-
Drug Administration: Administer the test compound, vehicle, or positive control at a predetermined time before PTZ injection, based on the compound's pharmacokinetic profile.
-
PTZ Injection: Administer a convulsant dose of PTZ subcutaneously in the scruff of the neck.
-
Observation: Immediately place the animal in an individual observation chamber and observe for the presence of seizures for at least 30 minutes. Seizures are typically characterized by myoclonic jerks, clonic seizures, and loss of righting reflex.
-
Endpoint: The absence of clonic seizures for a defined period is considered a positive result. Alternatively, the latency to the first seizure can be measured.
Visualizations: Pathways and Workflows
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for many hybrid anticonvulsants derived from the pyrrolidine-2,5-dione scaffold, which involves the modulation of ion channels.[1][2][7]
Caption: Proposed mechanism of action for pyrrolidine-2,5-dione hybrid anticonvulsants.
Experimental Workflow
The diagram below outlines a typical workflow for the preclinical screening of novel anticonvulsant compounds.
Caption: Preclinical screening workflow for novel anticonvulsant drug candidates.
References
- 1. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione [mdpi.com]
- 7. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot, Three-Component Synthesis of Pyrrolidine-2,3-diones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine-2,3-dione scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, exhibiting a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The development of efficient and diversity-oriented synthetic strategies to access these core structures is of significant interest in medicinal chemistry and drug discovery. One-pot, three-component reactions have emerged as a powerful tool for the rapid construction of complex molecular architectures from simple starting materials in a single operation, offering advantages in terms of step economy, reduced waste, and operational simplicity.
This document provides detailed application notes and a comprehensive experimental protocol for the one-pot, three-component synthesis of 1-aryl-4-acetyl-5-substituted-pyrrolidine-2,3-diones. The described methodology involves the condensation of an aromatic aldehyde, an aniline derivative, and a β-dicarbonyl compound, specifically ethyl 2,4-dioxovalerate, in the presence of an acid catalyst.
Experimental Workflow
The overall experimental workflow for the one-pot synthesis of pyrrolidine-2,3-diones is depicted below. This process begins with the preparation and mixing of the reactants, followed by the reaction under controlled conditions, and concludes with the isolation and purification of the final product.
Experimental Protocol
This protocol describes the synthesis of 1,5-diphenyl-4-acetyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, a precursor that exists in equilibrium with the pyrrolidine-2,3-dione tautomer.
Materials and Equipment
-
Reactants:
-
Benzaldehyde (reagent grade, ≥99%)
-
Aniline (reagent grade, ≥99.5%)
-
Ethyl 2,4-dioxovalerate (synthesis grade)
-
-
Solvent:
-
Glacial acetic acid (reagent grade, ≥99.7%)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (beakers, graduated cylinders, Büchner funnel)
-
Filtration apparatus
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
High-resolution mass spectrometer (HRMS)
-
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 mmol, 1.0 equiv) and aniline (1.0 mmol, 1.0 equiv) in glacial acetic acid (5 mL).
-
Addition of β-Dicarbonyl: To the stirred solution, add ethyl 2,4-dioxovalerate (1.0 mmol, 1.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, pour the reaction mixture into ice-cold water (50 mL). A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford the pure 1,5-diphenyl-4-acetyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Data Presentation
The following table summarizes the results for the synthesis of various 1-aryl-4-acetyl-5-substituted-pyrrolidine-2,3-dione derivatives using the described one-pot, three-component protocol.
| Entry | Aromatic Aldehyde (Ar¹) | Aniline (Ar²) | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline | 1,5-Diphenyl-4-acetyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one | 85 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 4-Acetyl-5-(4-chlorophenyl)-1-phenyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one | 82 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 4-Acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one | 88 |
| 4 | Benzaldehyde | 4-Chloroaniline | 4-Acetyl-1-(4-chlorophenyl)-5-phenyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one | 80 |
| 5 | Benzaldehyde | 4-Methoxyaniline | 4-Acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one | 86 |
Reaction Mechanism
The proposed reaction mechanism for the one-pot, three-component synthesis of pyrrolidine-2,3-diones is illustrated below. The reaction proceeds through a series of acid-catalyzed condensation and cyclization steps.
The reaction is initiated by the acid-catalyzed condensation of the aromatic aldehyde and aniline to form an imine. Concurrently, the β-dicarbonyl compound undergoes tautomerization to its enol form. A subsequent Michael addition of the enol to the imine generates an intermediate which then undergoes an intramolecular cyclization followed by the elimination of ethanol to afford the final pyrrolidine-2,3-dione product. The 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a stable tautomer of the desired pyrrolidine-2,3-dione.[1]
Conclusion
The one-pot, three-component synthesis described herein provides a highly efficient and straightforward method for the preparation of functionalized pyrrolidine-2,3-diones. This protocol is amenable to a range of substrates, allowing for the generation of a library of diverse compounds for biological screening. The operational simplicity and high yields make this method particularly attractive for applications in drug discovery and development. Further optimization of reaction conditions and exploration of substrate scope can lead to the discovery of novel pyrrolidine-2,3-dione derivatives with potent biological activities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields and impurities during the synthesis of this compound, particularly from L-malic acid and benzylamine.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can stem from several factors. The primary reasons include incomplete reaction, formation of side products, and mechanical losses during workup and purification. In the synthesis from L-malic acid and benzylamine, elevated temperatures can lead to the formation of N-benzylmaleimide through dehydration of the desired product. Another possible byproduct is the malic acid di-N-benzylamide, resulting from the reaction of both carboxyl groups of malic acid with benzylamine.
To address low yields, consider the following:
-
Reaction Temperature: Carefully control the reaction temperature. While heat is necessary to drive the cyclization and removal of water, excessive temperatures can promote the formation of N-benzylmaleimide.
-
Stoichiometry: Ensure the correct molar ratio of reactants. An excess of benzylamine might favor the formation of the di-substituted amide.
-
Water Removal: Efficient removal of water is crucial to drive the equilibrium towards the formation of the imide. The use of a Dean-Stark apparatus or carrying out the reaction in a high-boiling solvent that allows for azeotropic removal of water is recommended.
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times at high temperatures can increase byproduct formation.
Q2: I am observing multiple spots on my TLC plate of the crude reaction mixture. What are these impurities?
Besides unreacted starting materials (L-malic acid and benzylamine), common impurities include:
-
N-benzylmaleimide: This byproduct is formed by the dehydration of the hydroxyl group of the desired product. It is often favored at higher reaction temperatures.
-
Malic acid di-N-benzylamide: This results from the amidation of both carboxylic acid groups of malic acid by benzylamine.
-
Amic acid intermediate: The initial reaction between malic acid and benzylamine forms an intermediate amic acid which then cyclizes to the desired product. Incomplete cyclization will leave this intermediate in the reaction mixture.
Q3: How can I effectively purify the crude this compound?
Purification of the crude product is essential to remove unreacted starting materials and byproducts. The following methods are commonly employed:
-
Recrystallization: This is a primary method for purifying the solid product. A suitable solvent system, such as ethanol/water or isopropanol, can be used. The crude product is dissolved in a minimum amount of the hot solvent and allowed to cool slowly to form crystals of the purified compound.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is an effective technique. A solvent system with an appropriate polarity, such as a mixture of ethyl acetate and petroleum ether, can be used to separate the desired product from impurities.
Q4: The isolated product appears discolored. What is the cause and how can I resolve it?
Discoloration of the final product can be due to the presence of minor, highly colored impurities formed during the reaction, potentially from decomposition at high temperatures. If recrystallization does not yield a colorless product, treatment of a solution of the product with activated carbon can help remove colored impurities before filtration and recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound from L-malic acid and benzylamine?
The reaction proceeds through a two-step mechanism. First, the primary amine (benzylamine) acts as a nucleophile and attacks one of the carboxylic acid groups of L-malic acid to form an amic acid intermediate. In the second step, intramolecular cyclization occurs with the elimination of a molecule of water to form the five-membered pyrrolidine-2,5-dione ring. This cyclization is typically promoted by heat.
Q2: What are the recommended solvents for this synthesis?
High-boiling aromatic solvents like toluene or xylene are often used as they allow for the azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction to completion.
Q3: Can I use a dehydrating agent to improve the yield?
While dehydrating agents are used in similar imide syntheses, for the reaction of malic acid and benzylamine, thermal conditions with azeotropic water removal are more common. The use of strong dehydrating agents could potentially promote the unwanted dehydration of the hydroxyl group in the product.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected yields under different conditions based on literature precedents for similar reactions.
| L-Malic Acid (eq.) | Benzylamine (eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 1.0 | 1.1 | Toluene | Reflux (~110) | 4 - 6 | 60 - 75 | Azeotropic removal of water with a Dean-Stark apparatus is crucial. |
| 1.0 | 1.1 | Xylene | Reflux (~140) | 2 - 4 | 70 - 85 | Higher temperature can increase reaction rate but also the risk of byproduct formation. |
| 1.0 | 1.0 | Neat | 180 - 200 | 2 - 3 | 50 - 65 | Reaction without solvent requires careful temperature control to avoid charring. |
Experimental Protocols
Synthesis of this compound from L-Malic Acid and Benzylamine
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
L-Malic acid
-
Benzylamine
-
Toluene
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethanol or Isopropanol for recrystallization
-
Silica gel for column chromatography (if necessary)
-
Ethyl acetate and Petroleum ether (for column chromatography)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Melting point apparatus
-
TLC plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-malic acid (1.0 equivalent) and toluene.
-
Addition of Benzylamine: While stirring the suspension, add benzylamine (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC. Prepare a solution of the reaction mixture and spot it on a TLC plate against the starting materials.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with 1 M HCl to remove any unreacted benzylamine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Column Chromatography (if necessary): If the product is still impure after recrystallization, perform column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.
-
-
Characterization: Determine the melting point of the purified product and characterize it using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Visualizations
Technical Support Center: Optimization of N-Substituted Pyrrolidine-2,5-Dione Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-substituted pyrrolidine-2,5-diones (also known as N-substituted succinimides). This guide addresses common issues encountered during synthesis and offers practical solutions to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-substituted pyrrolidine-2,5-diones?
A1: The most prevalent method involves the reaction of succinic anhydride with a primary amine.[1][2] This reaction typically proceeds in two stages: the initial formation of a succinamic acid intermediate, followed by cyclodehydration to yield the desired N-substituted succinimide.[1][3]
Q2: What are the typical reaction conditions for this synthesis?
A2: Reaction conditions can vary, but common approaches include:
-
Thermal Dehydration: Heating the succinamic acid intermediate, often at temperatures around 120°C.[2]
-
Chemical Dehydration: Using dehydrating agents such as acetic anhydride or polyphosphate ester (PPE).[1][2]
-
One-Pot Synthesis: Performing the reaction in a single step without isolating the succinamic acid intermediate, often in a solvent like acetic acid with a catalyst such as zinc.[4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting materials (amine and succinic anhydride) and the appearance of the product spot can be visualized. The intermediate succinamic acid may also be visible on the TLC plate.
Q4: What are some common side products in this synthesis?
A4: The primary side product is the intermediate N-arylsuccinamic acid, which may not fully cyclize.[5] In some cases, if the reaction conditions are not carefully controlled, di-acylated products may form where the amine reacts with two molecules of succinic anhydride, though this is less common.[5]
Q5: How are N-substituted pyrrolidine-2,5-diones typically purified?
A5: Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol.[4] For less pure products or to separate close-running impurities, column chromatography on silica gel is an effective method.[6] Aqueous extraction can be used to remove water-soluble impurities.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N-substituted pyrrolidine-2,5-diones.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction temperature or time. - Use a dehydrating agent like acetic anhydride or PPE to drive the cyclization to completion.[1][2] |
| Decomposition of starting materials or product. | - If using thermal dehydration, avoid excessively high temperatures. - Ensure the purity of starting materials. | |
| Poor mixing. | - Ensure vigorous stirring, especially for heterogeneous mixtures. | |
| Formation of Succinimide Side Product Instead of Succinamic Acid | The reaction conditions favor cyclization. | - Control the temperature; cyclization is often promoted by heat. Conduct the reaction at a lower temperature if the amic acid is the desired product.[5] - Limit the reaction time and monitor closely to stop the reaction after the formation of the amic acid.[5] |
| Difficulty in Removing Unreacted Starting Materials | Similar polarity of the product and starting materials. | - Optimize the recrystallization solvent system to selectively crystallize the product. - Employ column chromatography with a carefully selected eluent system for better separation. |
| Product is an Oil and Does Not Crystallize | The product may have a low melting point or be impure. | - Attempt to purify by column chromatography. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Dissolve the oil in a minimal amount of a volatile solvent and then add a non-solvent to precipitate the product. |
| Reaction Stalls at the Succinamic Acid Intermediate | Insufficient energy or inadequate dehydration for cyclization. | - Increase the reaction temperature. - Add a dehydrating agent such as acetic anhydride with sodium acetate, or polyphosphate ester.[1][4] |
Data Presentation
Table 1: Synthesis of Various N-Substituted Pyrrolidine-2,5-Diones
| N-Substituent | Reagents | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Phenyl | Succinic anhydride, Aniline, Zinc | Acetic Acid | 60°C, 1.5 h | 82 | 155 | [4] |
| 4-Methoxyphenyl | Succinic anhydride, 4-Methoxyaniline, Zinc | Acetic Acid | 60°C, 1.5 h | 85 | 144 | [4] |
| 4-Chlorophenyl | Succinic anhydride, 4-Chloroaniline, Zinc | Acetic Acid | 60°C, 1.5 h | 88 | 163 | [4] |
| Benzyl | Succinic anhydride, Benzylamine, Zinc | Acetic Acid | 60°C, 1.5 h | 80 | 102 | [4] |
| n-Butyl | Succinic anhydride, n-Butylamine, Zinc | Acetic Acid | 60°C, 1.5 h | 75 | Colorless oil | [4] |
Experimental Protocols
General Procedure for One-Pot Synthesis of N-Substituted Succinimides[4]
-
Dissolve the primary amine (0.040 mol) in acetic acid (35 mL).
-
Add succinic anhydride (0.044 mol) to the solution at once with vigorous stirring.
-
Continue stirring for 10 minutes at room temperature.
-
Add zinc powder (2 mol) to the reaction mixture at once. The temperature will increase to approximately 55°C.
-
Stir the reaction mixture for an additional 1.5 hours at this temperature.
-
Allow the mixture to cool to room temperature and filter to remove any unreacted zinc.
-
Pour the filtrate onto crushed ice (150 g).
-
Filter the solid precipitate and wash with water.
-
Purify the crude product by recrystallization from ethanol.
Two-Step Synthesis using Polyphosphate Ester (PPE)[1][2]
Step 1: Formation of Succinamic Acid
-
Add the primary amine (10 mmol) to a refluxing solution of succinic anhydride (10 mmol) in 50 mL of chloroform.
-
Reflux the mixture for 6 hours.
-
Filter the resulting precipitate (the succinamic acid intermediate) and wash it with 30 mL of chloroform.
Step 2: Cyclodehydration
-
Suspend the filtered precipitate in 50 mL of chloroform in a 100 mL flask.
-
Add polyphosphate ester (PPE) (1.5 g for simple anilines) to the suspension.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the chloroform on a rotary evaporator.
-
Wash the resulting precipitate with 30 mL of hot methanol to obtain the purified product.
Mandatory Visualization
References
Side product formation in the synthesis of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione.
Troubleshooting Guide: Side Product Formation
Researchers may encounter side products during the synthesis of this compound, primarily arising from the reaction of L-Malic acid and Benzylamine, especially under thermal conditions. The principal side product is often the dehydrated analog, N-benzylmaleimide.
Problem: Low yield of the desired 3-hydroxy product and presence of a significant impurity.
-
Possible Cause: Dehydration of the target molecule or a reaction intermediate. Heating the reaction mixture can cause the elimination of water from the C2 and C3 positions of the malic acid backbone.[1] This leads to the formation of unsaturated intermediates, maleic acid or fumaric acid derivatives, which can then react with benzylamine to form N-benzylmaleimide.[1]
-
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. High temperatures favor the dehydration side reaction.[2][3]
-
Reaction Time: Monitor the reaction progress closely to avoid prolonged reaction times at elevated temperatures.
-
Purification: Employ purification techniques such as column chromatography to separate the desired hydroxylated product from the less polar N-benzylmaleimide.
-
Problem: Formation of polymeric materials.
-
Possible Cause: Under certain conditions, maleic acid and its derivatives can undergo polymerization.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that can initiate polymerization.
-
Solvent Choice: Use an appropriate high-boiling point solvent to ensure even heat distribution and prevent localized overheating.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound from L-Malic acid and Benzylamine?
A1: The most common side product is N-benzylmaleimide. This is formed through a dehydration reaction, where the hydroxyl group at the 3-position is eliminated along with a proton from the adjacent carbon, leading to a double bond within the pyrrolidine ring.[1]
Q2: How can I detect the presence of N-benzylmaleimide in my product mixture?
A2: N-benzylmaleimide can be detected using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): N-benzylmaleimide is less polar than the desired 3-hydroxy product and will have a higher Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum of N-benzylmaleimide will show characteristic peaks for the vinyl protons of the maleimide ring, which are absent in the spectrum of the desired product.
-
Mass Spectrometry (MS): The mass spectrum of the side product will show a molecular ion peak corresponding to the mass of N-benzylmaleimide.
Q3: What reaction conditions favor the formation of the desired 3-hydroxy product over the N-benzylmaleimide side product?
A3: To favor the formation of this compound, it is crucial to use milder reaction conditions. This includes lower reaction temperatures and shorter reaction times. The use of dehydrating agents should also be carefully controlled, as excessive dehydration will promote the formation of the undesired N-benzylmaleimide.
Q4: Can N-benzylmaleimide be converted back to the desired 3-hydroxy product?
A4: The conversion of N-benzylmaleimide back to this compound would require a hydration reaction across the double bond. While theoretically possible, this would likely involve a multi-step process and may not be synthetically efficient. It is generally preferable to optimize the initial synthesis to minimize the formation of the side product.
Key Reaction Pathways
The following diagram illustrates the intended reaction pathway and the competing side reaction.
Caption: Reaction scheme showing the desired synthesis and the side product formation.
Experimental Workflow for Synthesis and Purification
A generalized workflow for the synthesis and purification is outlined below.
Caption: A typical experimental workflow for the synthesis and purification.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting unexpected results.
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocol
Synthesis of this compound
This is a generalized protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-Malic acid (1 equivalent) in a suitable high-boiling point solvent (e.g., toluene or xylene).
-
Addition of Benzylamine: Add Benzylamine (1 equivalent) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to a controlled temperature (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove any unreacted benzylamine, followed by a wash with brine.
-
Extraction and Drying: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any side products.
-
Characterization: Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.
Quantitative Data Summary
At present, specific quantitative data on the yield of side products under varying conditions is not available in the cited literature. Researchers are encouraged to perform their own optimization studies to determine the ideal conditions for their specific setup.
| Reaction Condition | Expected Outcome on Side Product Formation |
| High Temperature (>120 °C) | Increased formation of N-benzylmaleimide |
| Prolonged Reaction Time | Increased formation of N-benzylmaleimide and potential polymerization |
| Careful Temperature Control (80-100 °C) | Favors the formation of the desired 3-hydroxy product |
References
Technical Support Center: Purification of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the purity of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question: What are the most common impurities in a synthesis of this compound?
Answer: The most common impurities originate from the starting materials and side reactions. The synthesis typically involves the condensation of a malic acid derivative with benzylamine.[1] Therefore, potential impurities include:
-
Unreacted Benzylamine: A basic and relatively volatile impurity.
-
Unreacted Malic Acid or its derivatives: Acidic and polar impurities.
-
Side-products from the condensation reaction: Such as amic acids or other incompletely cyclized species.
-
Residual Solvents: From the reaction or initial work-up (e.g., toluene, xylene).
Question: My purified product still shows the presence of starting materials. How can I remove them effectively?
Answer: The choice of method depends on the starting material you are trying to remove.
-
Residual Benzylamine: An acidic wash of your crude product dissolved in an organic solvent (like ethyl acetate or dichloromethane) with a dilute acid (e.g., 1M HCl) will protonate the benzylamine, making it water-soluble and easily removable in the aqueous phase. Be sure to follow up with a brine wash to remove any remaining aqueous acid.
-
Residual Malic Acid: A basic wash with a dilute base (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, moving it into the aqueous layer.
Question: Column chromatography is not giving me a pure product. What can I do to improve the separation?
Answer: Optimizing your column chromatography conditions is key.
-
Solvent System: For N-substituted imides, a common and effective eluent system is a gradient of ethyl acetate in hexane (or heptane).[2] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 50:1 to 100:1 ratio of silica to crude product by weight) and that it is packed correctly to avoid channeling.
-
Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation than loading the product dissolved in a solvent.
Question: I am attempting recrystallization, but my product is not crystallizing or is "oiling out". What should I do?
Answer: "Oiling out" or failure to crystallize often points to an inappropriate solvent or the presence of significant impurities.
-
Solvent Choice: A good recrystallization solvent should dissolve the compound when hot but not when cold. For compounds similar to N-hydroxysuccinimide, ethyl acetate has been shown to be effective.[3] You can also try solvent systems like ethanol/water or isopropanol. Experiment with small amounts of your product in different solvents to find the ideal one.
-
Purity: If the product is very impure, it may inhibit crystallization. Consider a preliminary purification step like an acid-base wash or a quick filtration through a plug of silica gel to remove gross impurities before attempting recrystallization.
-
Seeding: If you have a small crystal of the pure compound, adding it to the cooled solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for purifying this compound?
A1: The most common and effective purification methods are:
-
Column Chromatography: Typically on silica gel with a hexane/ethyl acetate eluent system.
-
Recrystallization: From a suitable solvent such as ethanol, isopropanol, or ethyl acetate.
-
Acid-Base Extraction: To remove basic or acidic impurities.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring purification. Use the same eluent system you plan to use for column chromatography to assess the separation of your product from impurities. The pure product should appear as a single spot on the TLC plate.
Q3: How do I confirm the purity of my final product?
A3: Purity should be assessed using a combination of methods:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and identify any residual impurities.[4][5] The spectrum of the pure compound should show the expected signals without significant peaks corresponding to impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity. A pure sample should ideally show a single major peak.[6][7]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Q4: Are there any specific safety precautions I should take during the purification?
A4: Always follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood, especially when using volatile organic solvents.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexane), gradually increasing the polarity (e.g., to 20%, 30%, 50% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
Methodology:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a chosen solvent (e.g., ethanol) at its boiling point.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Data Presentation
The following tables present illustrative data for the purification of this compound. Note: This data is for demonstration purposes and actual results may vary.
Table 1: Comparison of Purification Methods
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield |
| Column Chromatography | 85% | >98% | ~75% |
| Recrystallization | 85% | >97% | ~65% |
| Acid-Base Wash + Column | 85% | >99% | ~70% |
Table 2: Illustrative Column Chromatography Conditions
| Parameter | Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient: 10% to 50% Ethyl Acetate in Hexane |
| Loading Technique | Dry Loading |
| Typical Rf of Pure Product | ~0.3 (in 30% Ethyl Acetate/Hexane) |
Visualizations
Below are diagrams illustrating the purification workflow and a troubleshooting decision tree.
Caption: Experimental workflow for the purification of this compound.
Caption: A logical troubleshooting tree for purity issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of Pyrrolidine-2,5-Dione Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of pyrrolidine-2,5-dione derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of pyrrolidine-2,5-dione derivative synthesis, presented in a question-and-answer format.
Issue 1: Poor Yield and/or Low Purity
Question: My reaction yield has significantly dropped, and the purity of my pyrrolidine-2,5-dione derivative is lower than expected upon scaling up from the lab to a pilot plant setting. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to decreased yield and purity during scale-up. A systematic approach to troubleshooting is recommended.
-
Heat Transfer and Temperature Control: Exothermic reactions are common in the synthesis of pyrrolidine-2,5-dione derivatives, particularly during bromination steps with reagents like N-Bromosuccinimide (NBS). In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] This can lead to localized "hot spots," promoting side reactions and degradation of the product.
-
Solution:
-
Improve Heat Removal: Ensure the reactor's cooling system (e.g., cooling jackets, internal cooling coils) is adequate for the reaction's heat output.[2][3]
-
Controlled Reagent Addition: Add reagents that drive the exothermic reaction (e.g., bromine, NBS solution) slowly and at a controlled rate to manage the rate of heat generation.[4]
-
Dilution: Increasing the solvent volume can help to better absorb and dissipate the heat generated.
-
-
-
Mixing and Mass Transfer: Inadequate mixing in large reactors can lead to concentration and temperature gradients, resulting in incomplete reactions and the formation of byproducts.[5][6]
-
Solution:
-
Optimize Agitation: The type of agitator (e.g., paddle, turbine) and the stirring speed are crucial for achieving homogeneity.[7] What works in a lab flask with a magnetic stir bar may not be effective in a large reactor.
-
Baffle Installation: Baffles can be installed in the reactor to improve mixing and prevent vortex formation.
-
Study Reaction Kinetics: Understanding the reaction kinetics can help in designing an appropriate mixing and addition strategy.
-
-
-
Impurity Profile: The impurity profile can change upon scale-up. Impurities that were negligible at the lab scale may become significant at a larger scale.
-
Solution:
-
Impurity Identification: Identify the major impurities using techniques like HPLC and LC-MS.[8][9]
-
Route Scouting: Re-evaluate the synthetic route to identify steps that may be contributing to impurity formation.
-
Raw Material Quality: Ensure the quality and purity of starting materials and reagents, as impurities in these can carry through and affect the final product.[10]
-
-
Issue 2: Difficulties in Product Isolation and Purification
Question: I am struggling to isolate my pyrrolidine-2,5-dione derivative in a pure, crystalline form at a larger scale. The product is oily or forms a fine powder that is difficult to filter. What should I do?
Answer:
Isolation and purification are critical steps that often require significant optimization during scale-up.
-
Crystallization and Polymorphism: The crystallization process is highly dependent on factors like solvent, temperature, cooling rate, and agitation, all of which can be more challenging to control at a larger scale.[11] Pyrrolidine-2,5-dione derivatives, like many active pharmaceutical ingredients (APIs), can exhibit polymorphism, where different crystal forms have different physical properties (e.g., solubility, stability, filterability).[12][13][14]
-
Solution:
-
Solvent Screening: Conduct a thorough solvent screening to find a suitable solvent or solvent system for recrystallization. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below.
-
Controlled Cooling: Implement a controlled cooling profile. Rapid cooling often leads to the formation of small, impure crystals.
-
Seeding: Introduce seed crystals of the desired polymorph to promote its formation.
-
Polymorph Characterization: Characterize the solid-state properties of your product using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and control the desired polymorphic form.[14]
-
-
-
Filtration and Drying: Fine particles or an oily product can clog filters and prolong drying times.
-
Solution:
-
Optimize Crystallization: A well-controlled crystallization that produces larger, more uniform crystals will improve filterability.
-
Filter Selection: Choose the appropriate filter type and pore size for your product's particle size distribution.
-
Washing: Wash the filter cake with a cold, appropriate solvent to remove residual impurities without dissolving a significant amount of the product.
-
Drying Conditions: Optimize the drying temperature and vacuum to ensure efficient removal of residual solvents without causing product degradation.
-
-
Issue 3: Process Safety Concerns
Question: My synthesis involves the use of N-bromosuccinimide (NBS), and I am concerned about the safety of handling this reagent on a large scale. What are the key safety considerations?
Answer:
Process safety is paramount during scale-up, especially when using hazardous reagents like NBS.
-
Thermal Hazards of NBS: NBS can undergo hazardous thermal decomposition, particularly in certain solvents like N,N-dimethylformamide (DMF).[15] The reaction of NBS with some solvents, such as 2-methyltetrahydrofuran (2-MeTHF), can also be dangerously exothermic.[16]
-
Solution:
-
Solvent Selection: Avoid using solvents known to have hazardous interactions with NBS at elevated temperatures. Conduct a thorough literature search and consider performing thermal stability studies (e.g., using a reaction calorimeter) with your chosen solvent.[15]
-
Temperature Control: Strictly control the reaction temperature and have a robust cooling system in place to handle any exotherms.[16]
-
Controlled Addition: Add NBS in portions or as a solution at a controlled rate to manage the heat generated.[16]
-
-
-
Handling of Bromine: If the synthesis involves the use of elemental bromine, extreme caution is necessary due to its high toxicity and reactivity.[17]
-
Solution:
-
Engineering Controls: Use a well-ventilated fume hood or a closed-system reactor.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[4]
-
Quenching: Have a quenching agent, such as sodium thiosulfate solution, readily available to neutralize any excess bromine.[4]
-
-
Frequently Asked Questions (FAQs)
1. What are the most common synthetic routes for producing the pyrrolidine-2,5-dione core structure?
The most common methods include:
-
From Succinic Acid or its Derivatives: Reaction of succinic acid or succinic anhydride with an amine is a straightforward approach.[18]
-
Michael Addition: The Michael addition of a nucleophile to a maleimide is a versatile method for creating substituted pyrrolidine-2,5-diones.[19]
-
Knoevenagel Condensation: As seen in the synthesis of ethosuximide, a Knoevenagel condensation followed by subsequent cyclization is a viable route.[17][20][21]
2. How do I choose the right solvent for my scale-up synthesis?
Solvent selection is a critical decision with implications for reaction performance, product isolation, safety, and environmental impact.[22] Consider the following:
-
Solubility: The solvent must be suitable for dissolving reactants and the product at the desired temperatures.
-
Boiling Point: A solvent with a moderate boiling point is often preferred for ease of removal without requiring excessively high temperatures.[22]
-
Safety: Avoid highly flammable, toxic, or reactive solvents, especially at a large scale.
-
Environmental Impact: Consider "green" solvents that are less harmful to the environment and can be recycled.[23]
-
Cost and Availability: The cost and availability of the solvent in large quantities are important practical considerations.
3. What are typical impurities I should look for in the synthesis of ethosuximide?
In the synthesis of ethosuximide, potential impurities can arise from starting materials, intermediates, or side reactions. Some known impurities include:
-
Ethosuximide EP Impurity A (2-ethyl-2-methylsuccinic acid): An uncyclized intermediate.
-
Ethosuximide Impurity 1 (3-(Methoxycarbonyl)-3-methylpentanoic acid): Can arise from incomplete hydrolysis of an ester intermediate.[24]
-
2-Ethyl-2-methylsuccinic dinitrile: An early-stage intermediate.[24]
4. How can I minimize the formation of N-aryl succinimide as a byproduct when synthesizing N-aryl succinamic acids?
The formation of the N-aryl succinimide is a common side reaction due to intramolecular cyclization. To minimize this:
-
Control Temperature: The cyclization is often promoted by heat. Conduct the reaction at the lowest feasible temperature.
-
Reaction Time: Minimize the reaction time to reduce the opportunity for cyclization to occur.
Quantitative Data
The following tables summarize quantitative data from various synthesis protocols for pyrrolidine-2,5-dione derivatives.
Table 1: Comparison of N-Bromosuccinimide (NBS) Synthesis Protocols
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | Succinimide | Succinimide |
| Brominating Agent | Bromine (Br₂) | Sodium bromide, Sodium hypochlorite, HCl |
| Base/Catalyst | Sodium Hydroxide (NaOH) | - |
| Solvent | Water | Water |
| Temperature | Ice bath (approx. 0 °C) | 0 - 25 °C |
| Yield | 75-81%[15] | Up to 96%[15] |
| Purity | Not specified, but crude product is often used.[15] | 98.5%[15] |
Table 2: Key Parameters in Ethosuximide Synthesis
| Step | Reagents | Conditions | Typical Yield | Reference |
| Knoevenagel Condensation | Methylethylketone, Cyanoacetic ester | Basic conditions | Not specified | [17][20] |
| Michael Addition | Intermediate from previous step, Hydrogen cyanide | - | Not specified | [17][20] |
| Hydrolysis & Decarboxylation | Dinitrile intermediate, Acid | Heating | Not specified | [17][20] |
| Cyclization | 2-methyl-2-ethylsuccinic acid, Ammonia | Heating | Not specified | [17][20] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of N-Bromosuccinimide (NBS)
This protocol is adapted from a common laboratory procedure with considerations for scale-up.
Materials:
-
Succinimide
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂)
-
Crushed Ice
-
Water
Procedure:
-
In a suitably sized reactor equipped with a robust cooling system and a powerful mechanical stirrer, dissolve succinimide in a mixture of NaOH solution and water.
-
Cool the mixture to below 5 °C using the reactor's cooling jacket and by adding crushed ice directly to the mixture.
-
While stirring vigorously, add the required amount of bromine at a controlled rate to maintain the temperature below 10 °C. The addition of bromine is highly exothermic.
-
After the addition is complete, continue to stir the mixture for a short period (e.g., 10-15 minutes).
-
The precipitated NBS product is then collected by filtration.
-
Wash the filter cake with ice-cold water to remove residual salts.
-
Dry the product under vacuum at a low temperature (e.g., room temperature) to avoid decomposition.
Protocol 2: Synthesis of Ethosuximide (Illustrative)
This protocol outlines the key steps in a common synthesis of ethosuximide.
Step 1: Knoevenagel Condensation and Michael Addition
-
Condense methylethylketone with a cyanoacetic ester under Knoevenagel conditions.[17][20]
-
The resulting product is then reacted with hydrogen cyanide to form a dinitrile intermediate.[17][20]
Step 2: Hydrolysis and Decarboxylation
-
The dinitrile intermediate undergoes acidic hydrolysis, which converts the nitrile groups to carboxylic acids.
-
Subsequent heating leads to decarboxylation to form 2-methyl-2-ethylsuccinic acid.[17][20]
Step 3: Cyclization
-
The 2-methyl-2-ethylsuccinic acid is reacted with ammonia to form the diammonium salt.
-
Heating this salt results in cyclization to form ethosuximide.[17][20]
-
The crude ethosuximide is then purified, typically by recrystallization.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of pyrrolidine-2,5-dione derivatives.
Caption: A troubleshooting flowchart for addressing low yield and purity issues in scale-up synthesis.
Caption: The mechanism of action of ethosuximide in preventing absence seizures by blocking T-type calcium channels.
References
- 1. catsci.com [catsci.com]
- 2. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 3. celsicontech.com [celsicontech.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. guanyumixer.com [guanyumixer.com]
- 7. zeroinstrument.com [zeroinstrument.com]
- 8. Sciencemadness Discussion Board - Preparation of N-Bromosuccinimide - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. The Scale-Up Process Of Pharmaceutical Processes [senieer.com]
- 11. filter-dryer.com [filter-dryer.com]
- 12. Polymorphism Control of Active Pharmaceutical Ingredients (API) with Reverse Antisolvent Crystallization | AIChE [proceedings.aiche.org]
- 13. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 14. curiaglobal.com [curiaglobal.com]
- 15. N-Bromosuccinimide synthesis - chemicalbook [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ETHOSUXIMIDE synthesis - chemicalbook [chemicalbook.com]
- 18. CN102329260A - Process for producing N-bromosuccinimide - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
- 20. ETHOSUXIMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 21. youtube.com [youtube.com]
- 22. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 23. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
Technical Support Center: Managing N-hydroxysuccinimide (NHS) Ester Hydrolysis in Bioconjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing the hydrolysis of N-hydroxysuccinimide (NHS) esters during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a critical issue in bioconjugation?
A1: N-hydroxysuccinimide (NHS) ester hydrolysis is a chemical reaction where the NHS ester reacts with water, converting it into a non-reactive carboxylic acid.[1] This is a significant problem in bioconjugation because it directly competes with the desired reaction, which is the formation of a stable amide bond between the NHS ester and a primary amine on the target biomolecule (e.g., a protein).[1][2] This competing hydrolysis reaction reduces the efficiency of the conjugation, leading to lower yields of the desired bioconjugate.[1]
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
A2: The rate of NHS ester hydrolysis is primarily influenced by three key factors:
-
pH: The rate of hydrolysis significantly increases as the pH becomes more alkaline.[1]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[1]
-
Time: The longer an NHS ester is exposed to an aqueous environment, the greater the extent of hydrolysis.[1]
Q3: What is the optimal pH for NHS ester coupling reactions to minimize hydrolysis while maximizing conjugation efficiency?
A3: The optimal pH for NHS ester coupling is a compromise between maximizing the reactivity of the target primary amines and minimizing the rate of NHS ester hydrolysis.[1] For most protein and biomolecule labeling applications, the optimal pH range is typically between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often considered ideal for efficient conjugation.[1][2] At a lower pH, primary amines are predominantly protonated and thus non-nucleophilic, slowing down the desired reaction.[2] Conversely, at a higher pH (>8.5), the rate of hydrolysis increases dramatically.[2]
Q4: Which buffers are recommended for NHS ester reactions, and which should be avoided?
A4: It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[2]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, HEPES, and borate buffers are all suitable choices.[1][2]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided for the reaction itself, as they will quench the NHS ester.[1][2] However, Tris or glycine can be used to intentionally stop or quench the reaction.[1]
Q5: How should I prepare and handle NHS ester reagents to prevent premature hydrolysis?
A5: Proper handling and storage are critical to maintaining the reactivity of NHS esters.
-
Storage: Store solid NHS ester reagents in a desiccator at -20°C to protect them from moisture.[3]
-
Equilibration: Before opening, allow the reagent vial to warm to room temperature to prevent moisture condensation.[3]
-
Stock Solutions: Prepare stock solutions of the NHS ester in an anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3] Be aware that DMSO is hygroscopic and can absorb water from the air.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester reagent | Test the activity of your NHS ester reagent (see Protocol 2). Store reagents properly under desiccated conditions at -20°C and allow them to equilibrate to room temperature before opening.[3] Prepare stock solutions in anhydrous solvent immediately before use.[3] |
| Incorrect buffer composition | Ensure you are using an amine-free buffer such as PBS, bicarbonate, or HEPES.[1][2] Avoid buffers containing primary amines like Tris or glycine.[2] | |
| Suboptimal reaction pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[1][2] A pH of 8.3-8.5 is often a good starting point.[2][4] | |
| Dilute protein solution | In dilute protein solutions, the high concentration of water can favor hydrolysis.[3] If possible, increase the concentration of your protein to favor the bimolecular aminolysis reaction.[2][3] | |
| Inconsistent Results Batch-to-Batch | Variable reagent activity | Always use high-quality, fresh NHS ester and anhydrous, amine-free solvents for dissolving the reagent.[4] Test the activity of a new batch of reagent before use. |
| pH drift during reaction | The hydrolysis of NHS esters can release N-hydroxysuccinimide, which is weakly acidic and can cause a drop in pH during the reaction, especially in large-scale labeling.[5][6] Use a more concentrated buffer to maintain a stable pH.[4][5] | |
| Protein Precipitation After Adding Crosslinker | High concentration of organic solvent | The final concentration of the organic solvent (e.g., DMSO or DMF) used to dissolve the NHS ester should typically be kept below 10% to avoid protein denaturation and precipitation.[1][4] |
| Change in protein charge | The reaction of NHS esters with primary amines neutralizes the positive charge of the amine, which can alter the protein's isoelectric point and potentially lead to aggregation.[7] Consider performing the reaction at a lower protein concentration.[7] |
Data Presentation
Table 1: Stability of NHS Esters as a Function of pH and Temperature
This table illustrates the significant impact of pH and temperature on the hydrolytic stability of NHS esters, presented as the half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[2][8] |
| 7.0 | Ambient | ~7 hours[2] |
| 8.0 | 4 | ~1 hour[2] |
| 8.5 | Room Temperature | 125-180 minutes[2] |
| 8.6 | 4 | 10 minutes[2][8] |
| 9.0 | Room Temperature | Minutes[2][9] |
Note: These values are general estimates and can vary depending on the specific NHS ester compound and buffer conditions.[3]
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general framework for conjugating an NHS ester to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester labeling reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[1]
-
Desalting column or dialysis equipment for purification[1]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[1][5] If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration typically 10-100 times higher than the final desired reaction concentration.
-
Conjugation Reaction: Add a calculated molar excess of the NHS ester stock solution to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the ester over the protein.[7]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[7][10] Longer incubation at a lower temperature can help to minimize hydrolysis.[1]
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.[4][10]
-
Purify the Conjugate: Remove unreacted NHS ester and the NHS byproduct by passing the reaction mixture over a desalting column or through dialysis against an appropriate buffer.[10]
Protocol 2: Testing the Activity of an NHS Ester Reagent
This protocol allows for a qualitative assessment of your NHS ester reagent's activity by measuring the increase in absorbance at 260 nm upon hydrolysis.[3]
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
0.5-1.0 N NaOH
-
Spectrophotometer
Procedure:
-
Prepare Reagent Solution: Dissolve the NHS ester reagent in the amine-free buffer to a suitable concentration for absorbance measurement.[10] If the reagent is not water-soluble, first dissolve it in a small amount of DMSO or DMF and then dilute with the buffer.[1]
-
Prepare Control: Prepare a control tube containing only the buffer (and solvent, if used).[10]
-
Initial Reading: Zero the spectrophotometer at 260 nm using the control buffer.[10] Immediately measure and record the absorbance of the NHS ester solution.[3][10]
-
Force Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH to intentionally and rapidly hydrolyze the remaining active NHS ester.[1][10] Vortex for 30 seconds.[1][10]
-
Final Reading: Immediately measure and record the absorbance of the base-treated solution at 260 nm.[3][10]
-
Analysis: A significant increase in absorbance after base treatment indicates that the reagent was active.[3] If the absorbance does not increase, the reagent was likely already hydrolyzed and is inactive.[3]
Visualizations
Caption: Competing reactions of an NHS ester in bioconjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Optimizing solvent and temperature for benzylic bromination reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in benzylic bromination reactions. The information is presented in a direct question-and-answer format to address common challenges encountered during experimentation.
Troubleshooting Guide
Q1: My benzylic bromination reaction is showing low to no conversion of the starting material. What are the possible causes and solutions?
A1: Low or no conversion in a benzylic bromination reaction, typically a Wohl-Ziegler reaction, can stem from several factors related to the initiator, reagents, or reaction conditions.
-
Inactive Radical Initiator: The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is crucial for starting the radical chain reaction.[1]
-
Troubleshooting:
-
Ensure the initiator is not expired and has been stored correctly. AIBN, for example, should be stored in a refrigerator.[2]
-
The reaction temperature must be sufficient to cause homolytic cleavage of the initiator. AIBN decomposition typically occurs at temperatures between 65-80°C.[3] If the reaction temperature is too low, the rate of radical formation will be insufficient to sustain the chain reaction.
-
Consider adding the initiator in portions during the reaction to maintain a steady concentration of radicals.[4]
-
-
-
Insufficient Reaction Temperature: The overall reaction temperature affects the rate of both initiation and propagation steps.
-
Troubleshooting:
-
Increase the reaction temperature. For thermally initiated reactions, refluxing in a solvent like carbon tetrachloride or acetonitrile is common.[5]
-
For photo-initiated reactions, ensure the light source is of the appropriate wavelength and intensity to induce homolysis of the N-Br bond in N-Bromosuccinimide (NBS).[6]
-
-
-
Poor Quality NBS: The purity of NBS is critical. Old or impure NBS may contain succinimide and bromine, which can interfere with the desired radical pathway.
-
Troubleshooting:
-
Use freshly recrystallized NBS for best results. Pure NBS is a white solid; a yellow or brown coloration indicates the presence of bromine.[2]
-
-
-
Presence of Radical Inhibitors: Certain impurities in the starting material or solvent can quench the radical chain reaction.
-
Troubleshooting:
-
Ensure all reagents and solvents are of appropriate purity and are anhydrous. Water can hydrolyze NBS and the desired product.[2]
-
-
Q2: I am observing significant amounts of the di-brominated or poly-brominated product. How can I improve the selectivity for mono-bromination?
A2: Over-bromination is a common issue, especially with reactive substrates. Controlling the reaction to favor the mono-brominated product requires careful optimization of several parameters.[7]
-
Stoichiometry of NBS: Using a large excess of NBS will drive the reaction towards poly-bromination.
-
Troubleshooting:
-
Use a stoichiometric amount or only a slight excess of NBS (e.g., 1.05 equivalents).[6]
-
-
-
Reaction Temperature: Higher temperatures can increase the rate of the second bromination, leading to lower selectivity.[5]
-
Solvent Choice: The solvent can influence the reactivity and selectivity of the bromination.
-
Post-Reaction Reduction: A clever strategy to address a mixture of mono- and di-brominated products is to selectively reduce the over-brominated species.
-
Troubleshooting:
-
Treating the crude product mixture with a reducing agent like diethyl phosphite can convert the di-brominated product back to the desired mono-brominated product.[8]
-
-
Q3: My reaction is producing significant byproducts from bromination of the aromatic ring instead of the benzylic position. How can I prevent this?
A3: Aromatic ring bromination is an electrophilic substitution reaction and competes with the desired radical benzylic bromination. This is more prevalent with electron-rich aromatic substrates.[9]
-
Reaction Conditions: The choice between radical and electrophilic pathways is highly dependent on the reaction conditions.
-
Troubleshooting:
-
Solvent: Avoid polar, protic solvents (like acetic acid or aqueous sulfuric acid) which can promote the ionic, electrophilic aromatic substitution pathway.[10] Non-polar solvents are preferred for radical reactions.[5]
-
Initiator: Ensure a radical initiator (AIBN, BPO) or a light source is used to promote the radical pathway. In the absence of an initiator, the electrophilic pathway may be favored.[11]
-
NBS Purity: Impurities in NBS, such as HBr, can catalyze electrophilic aromatic substitution. Use pure, recrystallized NBS.
-
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal solvent for benzylic bromination?
A4: The ideal solvent aims to maximize the yield of the desired product while ensuring safety and ease of handling.
-
Carbon Tetrachloride (CCl₄): Traditionally the solvent of choice due to its non-polar nature and ability to facilitate the radical reaction.[12] However, due to its toxicity and environmental concerns, its use has been largely phased out.[7]
-
Acetonitrile (MeCN): An excellent and safer alternative to CCl₄. It often provides high conversions and excellent selectivity for mono-bromination.[6]
-
Dichloromethane (DCM): Another common non-polar solvent that can be used effectively.[5]
-
Other Solvents: Cyclohexane and other non-polar hydrocarbon solvents can also be employed.[5]
Q5: What is the ideal temperature range for benzylic bromination reactions?
A5: The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining selectivity.
-
For Thermally Initiated Reactions (using AIBN/BPO): A temperature range of 60-80°C is typically required to ensure the decomposition of the radical initiator.[3] Often, the reaction is carried out at the reflux temperature of the solvent (e.g., CCl₄ refluxes at ~77°C).
-
For Photo-initiated Reactions: These reactions can often be carried out at lower temperatures. A study on a continuous flow system showed that increasing the temperature from 20°C to 40°C improved conversion while maintaining excellent selectivity for mono-bromination. However, a further increase to 60°C led to a decrease in selectivity.[6] For very reactive substrates, temperatures as low as 0°C can be used to control selectivity.[6]
Q6: How does the choice of radical initiator affect the reaction?
A6: The primary role of the initiator is to generate radicals at a suitable rate at the desired reaction temperature.
-
AIBN (Azobisisobutyronitrile): Decomposes upon heating (typically >60°C) to generate nitrogen gas and two carbon-centered radicals, which then initiate the bromination chain reaction.[13] It has a half-life of about five hours at 70°C and one hour at 85°C.[14]
-
BPO (Benzoyl Peroxide): Another common thermal initiator. It is generally less safe to handle than AIBN due to a higher risk of explosion.[13]
-
Light (UV or Visible): Can be used to initiate the reaction, often at lower temperatures than thermal initiators. This can be advantageous for maintaining high selectivity.[6]
Data Presentation
Table 1: Effect of Solvent and Temperature on the Photochemical Bromination of 4-tert-butyltoluene [6]
| Entry | Solvent | Temperature (°C) | Conversion (%) | Selectivity for Mono-bromination (%) |
| 1 | THF | 20 | Low | - |
| 2 | THF | 40 | Low | - |
| 3 | Acetonitrile | 20 | 69 | 99 |
| 4 | Acetonitrile | 40 | - | 99 |
| 5 | Acetonitrile | 60 | 96 | 93 |
Conditions: N-bromosuccinimide (1.05 equiv), 30 W white lamp.[6]
Table 2: Optimization of Photochemical Bromination of 4-nitrotoluene in Acetonitrile [6]
| Entry | Temperature (°C) | Residence Time (min) | Conversion (%) | Selectivity for Mono-bromination (%) |
| 1 | 20 | 50 | 48 | 99 |
| 2 | 40 | 50 | 72 | 99 |
| 3 | 60 | 50 | 90 | 99 |
Conditions: N-bromosuccinimide (1.05 equiv), 25 W black-light irradiation.[6]
Experimental Protocols
Protocol: General Procedure for Light-Induced Benzylic Bromination in Continuous Flow [6]
This protocol describes a general method for the benzylic bromination of substituted toluenes using a continuous flow setup with photo-initiation.
-
Preparation of the Reaction Mixture: In a vial, dissolve the benzylic substrate (2 mmol) and N-bromosuccinimide (NBS) (2.1 mmol, 1.05 equivalents) in acetonitrile to a final substrate concentration of 0.5 M. Stir the mixture for a few seconds until it is completely homogeneous.
-
Flow Reactor Setup: A simple flow reactor can be constructed using transparent fluorinated ethylene polymer (FEP) tubing coiled around a beaker. A household compact fluorescent lamp (CFL) can be placed inside the beaker as the light source. The reactor should be immersed in a thermostatted bath to control the reaction temperature.
-
Reaction Execution: Pump the prepared solution through the flow reactor at a defined flow rate to achieve the desired residence time. The temperature of the external bath should be set to the optimized temperature for the specific substrate (e.g., 20-60°C).
-
Work-up and Purification:
-
Collect the crude reaction mixture from the reactor outlet.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with water and then with brine. For reactions where NBS is used, a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help remove the succinimide byproduct.[15]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel flash chromatography, typically using a hexane/ethyl acetate eluent system, to isolate the pure benzylic bromide.[6]
Visualizations
Caption: Radical chain mechanism of benzylic bromination using NBS and AIBN.
Caption: Troubleshooting workflow for common benzylic bromination issues.
References
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 11. nbinno.com [nbinno.com]
- 12. Wohl-Ziegler Reaction [organic-chemistry.org]
- 13. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 14. AIBN: Molecular Weight, Half-Life & Solubility | Study.com [study.com]
- 15. researchgate.net [researchgate.net]
Enhancing the stability of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation over time. What are the likely causes?
A1: The primary cause of degradation for this compound in solution is the hydrolysis of the succinimide ring. This reaction is significantly accelerated under basic (alkaline) conditions, leading to ring opening.[1][2] Other contributing factors can include exposure to elevated temperatures, strong oxidizing agents, and prolonged exposure to light.
Q2: What is the expected degradation product of this compound under basic conditions?
A2: Under basic conditions, the succinimide ring is expected to undergo hydrolysis to form the corresponding N-benzyl-2-carboxy-3-hydroxybutanamide. This occurs through nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the succinimide ring.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To enhance stability, it is recommended to:
-
Maintain the solution at a neutral or slightly acidic pH.
-
Use buffered solutions to prevent pH shifts.
-
Store solutions at low temperatures (2-8°C) and protect them from light.
-
Prepare solutions fresh whenever possible and avoid long-term storage in solution.
-
Degas solvents to remove dissolved oxygen if oxidative degradation is suspected.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for monitoring the stability of this compound. A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for accurate quantification of its concentration over time. Other techniques such as LC-MS can be used to identify unknown degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of compound in basic solution | The succinimide ring is highly susceptible to base-catalyzed hydrolysis.[1] | Adjust the pH of the solution to be neutral or slightly acidic (pH 4-6). Use a suitable buffer system (e.g., acetate or phosphate buffer) to maintain the desired pH. |
| Precipitate formation in aqueous solution | The compound may have limited aqueous solubility, which can be further affected by changes in pH or temperature. | Consider using a co-solvent (e.g., DMSO, ethanol) to improve solubility. Ensure the pH of the solution is within a range where the compound is known to be soluble. |
| Discoloration of the solution | This could indicate oxidative degradation or the formation of chromophoric degradation products. | Protect the solution from light by using amber vials or covering the container with aluminum foil. Purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen. |
| Inconsistent results between experiments | This may be due to variations in solution preparation, storage conditions, or experimental setup. | Standardize the protocol for solution preparation, including solvent, pH, and concentration. Control and document storage conditions (temperature, light exposure) meticulously. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for this compound.[3][4][5]
1. Materials and Reagents:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Buffers (e.g., phosphate, acetate)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
-
pH meter
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV or fluorescent light) for a specified duration. A control sample should be kept in the dark under the same conditions.
4. Sample Analysis:
-
At predetermined time points, withdraw samples from each stress condition.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
5. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Analyze the chromatograms to determine the retention times of the degradation products.
-
If necessary, use LC-MS to identify the structure of the major degradation products.
Visualizations
Caption: Likely degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of pyrrolidine-2,5-dione derivatives in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility with pyrrolidine-2,5-dione derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are many of my pyrrolidine-2,5-dione derivatives poorly soluble in aqueous media?
A1: The solubility of pyrrolidine-2,5-dione derivatives is a balance between the polar succinimide ring and the often non-polar substituents. Many derivatives are synthesized with lipophilic (non-polar) moieties to enhance biological activity, and these dominate the physicochemical properties, leading to poor water solubility. For instance, a derivative with a long alkyl chain like 3-(dodecenyl)pyrrolidine-2,5-dione will have its solubility dictated by the highly non-polar hydrocarbon tail, making it poorly soluble in polar solvents like water.[1] The overall lipophilicity of the molecule, often predicted by values like XLogP3, can give an indication of its potential solubility issues.
Q2: What are the first steps I should take when a pyrrolidine-2,5-dione derivative shows poor aqueous solubility?
A2: Initially, you should attempt to dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol.[1] This stock solution can then be serially diluted into your aqueous experimental buffer. It is critical to be aware of the final solvent concentration in your assay, as high concentrations can be toxic to cells or interfere with your results. If precipitation occurs upon dilution, this indicates that the aqueous solubility of your compound has been exceeded.
Q3: Can I improve the aqueous solubility of my compound without chemically modifying it?
A3: Yes, several formulation strategies can enhance the apparent solubility and dissolution rate of your compound without altering its chemical structure. These include:
-
Co-solvents: Adding a water-miscible organic solvent to your aqueous medium can increase the solubility of hydrophobic compounds.[2]
-
pH Adjustment: For derivatives with ionizable groups, adjusting the pH of the solution can significantly impact solubility.
-
Surfactants/Detergents: Using non-ionic surfactants above their critical micelle concentration (CMC) can help solubilize non-polar compounds by forming micelles.[2]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules within their non-polar cavity, forming inclusion complexes that are more water-soluble.[2][3]
-
Solid Dispersions: Dispersing the compound in a solid, water-soluble carrier can improve its dissolution rate.[4][5]
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosizing increases the surface area, which can lead to a faster dissolution rate.
Q4: When should I consider making a prodrug of my pyrrolidine-2,5-dione derivative?
A4: A prodrug strategy should be considered when other formulation approaches are insufficient to achieve the desired solubility and bioavailability, or if you need to overcome other issues like poor permeability or chemical instability.[6] This chemical modification involves attaching a polar promoiety to your compound, which is cleaved in vivo to release the active drug. This is a more involved approach as it requires chemical synthesis and subsequent characterization to ensure the prodrug is stable and efficiently converted back to the parent drug.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates when diluting DMSO stock into aqueous buffer. | The final concentration exceeds the compound's aqueous solubility. | 1. Decrease the final concentration of the compound.2. Increase the percentage of the organic co-solvent if the experimental system allows.3. Vigorously stir or vortex the aqueous buffer while adding the stock solution dropwise to avoid localized high concentrations.[1] |
| Low and variable results in biological assays. | The compound may be precipitating in the assay medium over time. | 1. Visually inspect the assay plates for any signs of precipitation.2. Consider using a formulation strategy to increase solubility, such as adding a low concentration of a biocompatible surfactant (e.g., Tween® 80) to the assay medium. |
| Difficulty preparing a sufficiently concentrated stock solution. | The compound has low solubility even in common organic solvents. | 1. Try a stronger organic solvent like N-methyl-2-pyrrolidone (NMP), which has been shown to be a more efficient solubilizer for many poorly soluble drugs.[7][8]2. Gentle heating and sonication may aid in dissolution, but be cautious of compound stability at elevated temperatures. |
| pH adjustment does not improve solubility. | The pyrrolidine-2,5-dione derivative may be a neutral molecule without an ionizable functional group. | If the compound is non-ionizable, pH adjustment will not significantly affect its solubility.[9] In this case, other strategies like co-solvents, cyclodextrins, or solid dispersions should be explored. |
Quantitative Data on Solubility Enhancement
The following tables provide examples of the solubility of pyrrolidine-2,5-dione derivatives and the potential fold-increase in solubility that can be achieved with different formulation strategies.
Table 1: Solubility of Ethosuximide in Various Solvents
| Solvent | Solubility |
| Water | 28 mg/mL[10] |
| DMSO | 28 mg/mL[10] |
| Ethanol | 28 mg/mL[10] |
Table 2: Estimated Fold-Increase in Aqueous Solubility with Different Formulation Strategies
| Strategy | Estimated Fold-Increase in Solubility | Key Considerations |
| Co-solvents (e.g., NMP) | 2 to >800-fold | The choice of co-solvent and its final concentration must be compatible with the experimental system.[7][8] |
| pH Adjustment | Variable (highly dependent on pKa) | Only effective for ionizable compounds.[9] |
| Cyclodextrin Complexation | 10 to 100-fold | The size of the cyclodextrin cavity must be appropriate for the guest molecule. |
| Solid Dispersion | 10 to >100-fold | The choice of carrier is critical for stability and release. The drug is dispersed in a hydrophilic carrier in an amorphous state.[5] |
| Nanonization (Nanosuspensions) | 10 to 100-fold | Requires specialized equipment for production.[1] |
Experimental Protocols
1. Protocol for pH-Dependent Solubility Profiling
This protocol determines the solubility of an ionizable pyrrolidine-2,5-dione derivative at different pH values.
-
Materials:
-
Pyrrolidine-2,5-dione derivative
-
Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Vials with screw caps
-
Shaking incubator
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV)
-
-
Procedure:
-
Add an excess amount of the pyrrolidine-2,5-dione derivative to vials containing the different pH buffers.
-
Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).[11]
-
After incubation, visually confirm the presence of undissolved solid in each vial.
-
Filter the solutions to remove the undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.[11]
-
Plot the solubility (concentration) as a function of pH.
-
2. Protocol for Preparing a Solid Dispersion by Solvent Evaporation
This method is suitable for thermolabile compounds.
-
Materials:
-
Pyrrolidine-2,5-dione derivative
-
Water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 4000)
-
Common volatile solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Dissolve both the pyrrolidine-2,5-dione derivative and the carrier in a common volatile solvent in a round-bottom flask.[12]
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure. This should result in the formation of a thin film on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[1]
-
The resulting solid dispersion can be collected and characterized for its dissolution properties.
-
3. Protocol for Cyclodextrin Inclusion Complexation by Freeze-Drying
This method is suitable for thermolabile substances.
-
Materials:
-
Pyrrolidine-2,5-dione derivative
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Deionized water
-
Freeze-dryer
-
-
Procedure:
-
Dissolve the cyclodextrin in deionized water with stirring.
-
Add the pyrrolidine-2,5-dione derivative to the cyclodextrin solution and continue to stir until it is fully dissolved or a homogenous suspension is formed.
-
Freeze the resulting solution or suspension (e.g., using liquid nitrogen or a deep freezer).
-
Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained.[13]
-
The resulting powder is the drug-cyclodextrin inclusion complex.
-
Visualizations
Signaling Pathway Diagrams
Certain pyrrolidine-2,5-dione derivatives have been shown to exhibit anti-inflammatory and anti-cancer properties by modulating specific signaling pathways.
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Inhibition of COX-2 and 5-LOX by anti-inflammatory derivatives.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. selleckchem.com [selleckchem.com]
- 10. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. oatext.com [oatext.com]
- 13. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel pyrrolidine-2,5-dione derivative induced G2/M phase arrest and apoptosis of hepatocellular carcinoma HepG2 cells through inhibiting tubulin polymerization - Arabian Journal of Chemistry [arabjchem.org]
Strategies to control stereoselectivity in chiral pyrrolidine synthesis
Welcome to the technical support center for the stereoselective synthesis of chiral pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on controlling stereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in pyrrolidine synthesis?
A1: The main strategies involve several key methodologies:
-
1,3-Dipolar Cycloaddition: This is a powerful method for constructing the pyrrolidine ring with multiple stereocenters in a single step, often using azomethine ylides and various dipolarophiles.[1][2][3][4] The stereochemical outcome can be influenced by chiral catalysts, auxiliaries, or the inherent chirality of the reactants.[1][3]
-
Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, are widely used to promote enantioselective reactions like Michael additions and aldol condensations, which can be key steps in pyrrolidine synthesis.[5][6]
-
Metal-Catalyzed Asymmetric Synthesis: Chiral metal complexes, often employing ligands like phosphoramidites or bisoxazolines, can catalyze various transformations, including hydrogenations and cycloadditions, with high enantioselectivity.[7][8][9][10]
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as proline, 4-hydroxyproline, or amino acids, to introduce a defined stereocenter that guides the stereochemistry of subsequent transformations.[11][12][13][14]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction.[15][16] After the desired transformation, the auxiliary is removed. Prolinol-derived auxiliaries are a common example.[15]
Q2: How can I influence the cis/trans diastereoselectivity in 2,5-disubstituted pyrrolidines?
A2: The cis/trans stereochemistry can be controlled by several factors:
-
Protecting Groups: The nature of the nitrogen protecting group can influence the stereochemical outcome. For instance, in the reduction of enamines derived from pyroglutamic acid, the choice of N-protecting group is critical for controlling diastereoselectivity.[17] Similarly, in Lewis acid-mediated reactions of pyroglutamic acid-derived hemiaminals, carbamates tend to favor cis-pyrrolidines, while a benzamide group favors the trans-isomer.[13]
-
Catalyst Control: The choice of catalyst can override the substrate's inherent bias. For example, a Yb(OTf)₃-catalyzed three-component reaction is effective for synthesizing cis-2,5-disubstituted pyrrolidines.[18]
-
Reaction Conditions: Parameters like solvent and temperature can significantly impact the diastereomeric ratio by altering the transition state energies of competing pathways.[2][18]
Q3: My organocatalytic reaction is showing low enantioselectivity. What should I investigate?
A3: Low enantioselectivity in organocatalytic reactions can stem from several factors:
-
Catalyst Structure: The structure of the organocatalyst is crucial. Modifications to the catalyst, such as altering substituents or the hydrogen-bonding donor group, can significantly impact its effectiveness.[5]
-
Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the enantiomeric excess (ee). Lowering the temperature often improves selectivity.[2][18]
-
Substrate Compatibility: The chosen organocatalyst may not be optimal for your specific substrates. It may be necessary to screen different catalysts or modify the substrates.[2]
-
Mechanism: Ensure the proposed catalytic cycle is operating as expected. For proline-based catalysts, the formation of a key enamine intermediate is essential.[5]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in a [3+2] Cycloaddition Reaction
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent | The polarity and steric bulk of the solvent can influence the transition state geometry. Screen a range of solvents, from polar aprotic (e.g., CH₂Cl₂, THF) to polar protic (e.g., EtOH, IPA), to determine the optimal medium for your reaction.[2] |
| Incorrect Temperature | The energy difference between diastereomeric transition states can be small. Lowering the reaction temperature may enhance selectivity by amplifying these small energy differences, though it may require longer reaction times.[2][18] |
| Ineffective Catalyst/Ligand | The choice of metal salt and ligand in metal-catalyzed cycloadditions is critical. Screen different metal precursors (e.g., AgOAc, Cu(OTf)₂) and chiral ligands. The metal-to-ligand ratio should also be optimized.[2] |
| Poor Substrate Control | The inherent stereochemistry of your substrates may not be sufficient to direct the reaction. Consider modifying the substrates by changing protecting groups or other functional groups to enhance steric or electronic bias.[2] |
| Reagent Purity | Impurities, especially water, can interfere with catalysis, particularly with Lewis acids, leading to reduced selectivity. Ensure all reagents and solvents are pure and dry, and perform reactions under an inert atmosphere.[18] |
Problem 2: Poor Enantioselectivity in a Catalytic Asymmetric Reaction
| Possible Cause | Troubleshooting Steps |
| Ineffective Chiral Catalyst/Ligand | The chosen chiral catalyst or ligand may not be optimal for your specific substrate combination. Screen a library of related catalysts or ligands with varying steric and electronic properties.[2] For instance, in metal-catalyzed reactions, varying the ligand can have a significant impact on the enantiomeric excess (ee). |
| Incorrect Metal-to-Ligand Ratio | In metal-catalyzed reactions, the ratio of the metal precursor to the chiral ligand is crucial for the formation of the active catalytic species. Systematically vary this ratio to find the optimum for your transformation.[2] |
| Catalyst Deactivation | The catalyst may be deactivated by impurities in the starting materials or solvent, or by side reactions. Ensure high purity of all components and consider using catalyst stabilizers if applicable.[2] |
| Suboptimal Reaction Conditions | Temperature, concentration, and reaction time can all influence enantioselectivity. Systematically optimize these parameters. Lower temperatures often lead to higher ee values.[2][18] |
Quantitative Data Summary
The following tables summarize quantitative data from representative stereoselective pyrrolidine syntheses.
Table 1: Diastereoselective Synthesis of Substituted Pyrrolidines via TiCl₄-Catalyzed Multicomponent Reaction [19]
| Entry | R¹ | R² | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Ph | H | 90 | >95:5 |
| 2 | 4-MeO-C₆H₄ | H | 85 | >95:5 |
| 3 | 4-F-C₆H₄ | H | 88 | >95:5 |
| 4 | 2-Thienyl | H | 82 | >95:5 |
Table 2: Enantioselective [3+2] Cycloaddition of Azomethine Ylides with N-tert-Butanesulfinylazadienes [1]
| Entry | R¹ | R² | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Ph | Me | 85 | >95:5 |
| 2 | 4-Cl-C₆H₄ | Me | 82 | >95:5 |
| 3 | 2-Furyl | Me | 75 | 90:10 |
| 4 | Ph | Et | 88 | >95:5 |
Key Experimental Protocols
Protocol 1: TiCl₄-Catalyzed Diastereoselective Synthesis of Pyrrolidines
This protocol is adapted from a method for the diastereoselective synthesis of highly substituted pyrrolidines.[19][20]
Materials:
-
Optically active 2-phenyldihydrofuran
-
N-tosyl imino ester
-
Titanium tetrachloride (TiCl₄, 1M solution in CH₂Cl₂)
-
Allyltrimethylsilane
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of optically active 2-phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C, add TiCl₄ (1.2 equiv, 1M solution in CH₂Cl₂) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add allyltrimethylsilane (3.0 equiv) to the reaction mixture.
-
Allow the mixture to warm to room temperature (23 °C) and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Perform a standard aqueous workup, extracting the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Organocatalytic [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis
This protocol is a general guideline for the synthesis of spirooxindole-pyrrolidines via a 1,3-dipolar cycloaddition reaction.[2]
Materials:
-
Isatin derivative (1.0 mmol)
-
α-Amino acid (e.g., sarcosine, 1.0 mmol)
-
Dipolarophile (e.g., 5-arylidene-1,3-thiazolidine-2,4-dione, 1.0 mmol)
-
Organocatalyst (e.g., MCCFe₂O₄@L-proline MNRs, 4 mol%)
-
Solvent (e.g., Ethanol, 5 mL)
Procedure:
-
To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).
-
Add the catalyst (4 mol%) to the mixture.
-
Stir the resulting mixture at the optimized temperature (e.g., 100 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, if using a magnetic catalyst, separate it using an external magnet. Otherwise, proceed to workup.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Visualized Workflows and Mechanisms
Caption: General workflow for stereoselective pyrrolidine synthesis.
Caption: Simplified mechanism of 1,3-dipolar cycloaddition.
Caption: Decision tree for troubleshooting low stereoselectivity.
References
- 1. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Pyrrolidines as Chiral Auxiliaries (2019) | Wolfgang Maison | 4 Citations [scispace.com]
- 17. 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine-2,5-dione (succinimide) scaffold is a cornerstone in medicinal chemistry, with many of its derivatives demonstrating significant biological activity, particularly as anticonvulsant agents. 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione is a member of this class with potential applications in drug discovery and development. Accurate determination of its purity is critical for ensuring the reliability and reproducibility of research data and for meeting regulatory standards in drug development.
This guide provides a comprehensive comparison of a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity analysis of this compound against established HPLC methods for commercially available, structurally related anticonvulsants. Additionally, alternative analytical techniques are discussed to provide a broader perspective on purity assessment.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the condensation of L-Malic acid and benzylamine.[1] Based on this synthetic route, potential process-related impurities may include:
-
Unreacted Starting Materials:
-
L-Malic acid
-
Benzylamine
-
-
By-products:
-
Amides and esters formed from side reactions.
-
-
Degradation Products:
-
Hydrolysis of the succinimide ring can occur, particularly under non-optimal pH conditions, leading to the formation of the corresponding succinamic acid derivative.[2]
-
A robust analytical method must be capable of separating the main compound from these potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
RP-HPLC is a powerful and widely used technique for the purity analysis of non-volatile and thermally labile compounds like N-substituted pyrrolidine-2,5-diones. The following sections detail a proposed HPLC method for this compound and compare it with established methods for other succinimide anticonvulsants.
Proposed RP-HPLC Method for this compound
While a specific validated HPLC method for this compound is not widely published, a robust method can be proposed based on the analysis of structurally similar compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), with the pH adjusted to the acidic range (e.g., pH 3.5) using phosphoric acid. The ratio should be optimized, starting with a composition around 30:70 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Caption: Proposed experimental workflow for HPLC purity analysis.
Comparison with Alternative Succinimide Anticonvulsants
The proposed HPLC method for this compound can be compared with established methods for the purity analysis of well-known anticonvulsant drugs from the succinimide class, such as Ethosuximide, Phensuximide, and Methsuximide.
| Parameter | Proposed Method for this compound | Established Method for Ethosuximide [2][3] | Established Method for Phensuximide | Established Method for Methsuximide |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 3.9 mm, 4 µm) or Promosil C18 | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Hypersil 5 MOS |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) | Acetonitrile : Water : Acetic Acid (25:75:1) or Methanol : Phosphate Buffer (10:90) | Acetonitrile : Phosphate Buffer (e.g., 35:65) | Acetonitrile : Acetate Buffer (pH 5.5) (36:64) |
| Detection (UV) | 210 nm | 225 nm or 210 nm | ~220 nm | Not specified, likely low UV |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 - 1.5 mL/min | Not specified |
| Temperature | 25 °C | 25 °C | Ambient or controlled | Not specified |
Alternative Analytical Techniques for Purity Determination
While HPLC is a robust method for purity analysis, other techniques can provide complementary or confirmatory data.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. For some succinimide derivatives, GC-MS can be used for purity analysis, often after derivatization to increase volatility. It offers high sensitivity and provides structural information from the mass spectrum, which is invaluable for identifying unknown impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary method for determining purity without the need for a specific reference standard of the compound itself.[4][5] By integrating the signals of the target molecule against those of a certified internal standard of known concentration, a direct and highly accurate purity value can be obtained.[4][6] This makes qNMR particularly useful for the characterization of new chemical entities like this compound, for which a certified reference standard may not be available.[4]
Caption: Decision tree for selecting an analytical technique.
Conclusion
The purity of this compound can be effectively assessed using a proposed RP-HPLC method based on established analytical procedures for similar succinimide-based anticonvulsant drugs. This method, utilizing a C18 column with an acetonitrile/phosphate buffer mobile phase and UV detection at 210 nm, is expected to provide reliable separation from potential process-related impurities and degradation products. For absolute quantification, especially in the absence of a certified reference standard, qNMR presents a powerful alternative. The choice of analytical technique should be guided by the specific requirements of the analysis, including the need for structural elucidation of impurities and the availability of reference materials.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Investigation of ethosuximide stability under certain ICH-recommended stress conditions using a validated stability-indicating HPLC method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Current Issue [inventi.in]
- 4. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. emerypharma.com [emerypharma.com]
Structural Elucidation of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione via NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structural validation of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione, a key intermediate in the synthesis of various biologically active compounds. The structural confirmation is achieved through a multi-faceted approach employing Nuclear Magnetic Resonance (NMR) spectroscopy. This document presents a comparison of expected data from various NMR techniques, supported by detailed experimental protocols and visual representations of the analytical workflow and key structural correlations.
Comparative Analysis of NMR Spectroscopic Data
The structural integrity of this compound is unequivocally established by a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques such as COSY, HSQC, and HMBC. The following tables summarize the expected chemical shifts and key correlations that collectively confirm the molecular structure.
Note: The following data is based on established principles of NMR spectroscopy and may vary slightly based on experimental conditions such as solvent and concentration.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 - 7.25 | m | 5H | Ar-H |
| ~4.65 | s | 2H | -CH ₂-Ph |
| ~4.50 | t | 1H | -CH (OH)- |
| ~3.20 | dd | 1H | -CH aH(β)-CO |
| ~2.85 | dd | 1H | -CHH b(β)-CO |
| ~2.50 | br s | 1H | -OH |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~176 | -C =O (C5) |
| ~174 | -C =O (C2) |
| ~135 | Ar-C (quat) |
| ~129 | Ar-C H |
| ~128.5 | Ar-C H |
| ~128 | Ar-C H |
| ~68 | -C H(OH)- |
| ~43 | -C H₂-Ph |
| ~35 | -C H₂-CO |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR data for the structural validation of this compound.
Sample Preparation
Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy
Proton NMR spectra are recorded on a 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added and Fourier transformed to obtain the final spectrum.
¹³C NMR Spectroscopy
Carbon-13 NMR spectra are acquired on the same 500 MHz spectrometer, operating at a frequency of 125 MHz for the ¹³C nucleus. A proton-decoupled pulse sequence is used with a spectral width of 240 ppm. A relaxation delay of 2 seconds and an acquisition time of 1 second are employed. Typically, 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.
2D NMR Spectroscopy (COSY, HSQC, HMBC)
Standard pulse programs available on the spectrometer are used for the acquisition of 2D NMR data.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.
Visualization of Analytical Workflow and Structural Correlations
The following diagrams, generated using Graphviz, illustrate the logical workflow of the structural validation process and the key 2D NMR correlations that confirm the structure of this compound.
Caption: Workflow for the structural validation of this compound.
Caption: Key 2D NMR correlations for this compound.
Comparative study of different synthetic routes to 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Routes to a Key Chiral Building Block.
1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a crucial role in the biological activity of the final products, making the choice of an efficient and stereoselective synthetic route a critical consideration in drug development. This guide provides a comparative study of two prominent synthetic routes to this compound, starting from readily available chiral precursors: L-Malic acid and L-aspartic acid.
Comparative Summary of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: From L-Malic Acid | Route 2: From L-Aspartic Acid |
| Starting Materials | L-Malic acid, Benzylamine | L-Aspartic acid, Benzylamine, Acetic Anhydride, Acryloyl chloride |
| Key Steps | Direct condensation/cyclization | Anhydride formation, Cyclization, Deprotection, Reprotection, Acylation |
| Reported Yield | ~87%[1] | Not explicitly reported as a direct sequence, requires multi-step synthesis. |
| Reaction Conditions | Reflux in para-xylene or solvent-free melt reaction.[1][2] | Multi-step process with varying conditions for each step. |
| Advantages | One-pot synthesis, high yield, readily available starting materials. | Utilizes a common amino acid as a chiral pool starting material. |
| Disadvantages | High reaction temperatures. | Multi-step synthesis, potentially lower overall yield, more reagents required. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: One-pot synthesis from L-Malic acid.
Caption: Multi-step synthesis from L-Aspartic acid.
Experimental Protocols
Route 1: Synthesis from L-Malic Acid
This route offers a direct, one-pot synthesis of the target compound.
Materials:
-
L-Malic acid
-
Benzylamine
-
para-xylene
Procedure:
-
A mixture of L-Malic acid (1 equivalent) and benzylamine (1.1 equivalents) is suspended in para-xylene.
-
The reaction mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield this compound.
An alternative solvent-free "melting" reaction has also been reported, where a mixture of L-malic acid and benzylamine is heated directly.[2]
Route 2: Synthesis from L-Aspartic Acid
This route involves a multi-step sequence starting from the amino acid L-aspartic acid.
Step 1: Anhydride Formation L-aspartic acid is treated with acetic anhydride to form the corresponding N-acetyl-aspartic anhydride.
Step 2: Cyclization with Benzylamine The anhydride is then reacted with benzylamine to form the N-benzyl succinimide ring.
Step 3 & 4: Deprotection and Reprotection The protecting groups are removed and then a suitable protecting group is reintroduced to allow for selective modification.
Step 5: Acylation The final acylation step yields the desired product. Due to the multi-step nature of this route, the overall yield is expected to be lower than the more direct malic acid route.
Potential Biological Significance: Cyclooxygenase Inhibition
The pyrrolidine-2,5-dione scaffold is present in a number of compounds with known biological activity. Notably, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[3] Both COX-1 and COX-2 isoforms are involved in the conversion of arachidonic acid to prostaglandins, which mediate inflammation, pain, and fever.[3] While direct experimental evidence for the COX inhibitory activity of this compound is not yet available in the reviewed literature, its structural similarity to known COX inhibitors suggests that it could be a promising candidate for further investigation in this area.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]
- 3. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Ethosuximide and 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione
A guide for researchers and drug development professionals exploring novel anticonvulsant therapies.
Introduction
Ethosuximide, a succinimide derivative, has been a first-line treatment for absence seizures for decades. Its mechanism of action, efficacy, and safety profile are well-documented. The pyrrolidine-2,5-dione core is a key structural feature of many compounds with diverse biological activities, including anticonvulsant effects.[1] 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione is a representative of this class, but its specific biological activities have yet to be thoroughly investigated and reported. This guide aims to bridge this knowledge gap by providing a baseline for comparison and outlining the standard experimental protocols necessary for such an evaluation.
Quantitative Data on Anticonvulsant Activity
The following table summarizes the available quantitative data on the anticonvulsant activity of ethosuximide in widely accepted preclinical models. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazol (scPTZ) test is predictive of efficacy against absence seizures.[2]
Table 1: Anticonvulsant Activity of Ethosuximide
| Compound | Test Animal | Anticonvulsant Assay | ED₅₀ (mg/kg) | Reference |
| Ethosuximide | Mice, Rats | Maximal Electroshock (MES) | > 500 | [3] |
| Ethosuximide | Mice | Subcutaneous Pentylenetetrazol (scPTZ) | 150 (effective dose) | [4] |
Note: ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic effect in 50% of the population. A higher ED₅₀ value indicates lower potency. The data for ethosuximide in the MES test suggests it is not effective against generalized tonic-clonic seizures.[3] The provided scPTZ data is an effective dose, not a calculated ED₅₀, but indicates activity against pentylenetetrazol-induced seizures.
Data for this compound in these standardized tests is not currently available in published literature. Research on other hybrid compounds with a pyrrolidine-2,5-dione scaffold has demonstrated a broad spectrum of activity in both MES and scPTZ tests, suggesting that this chemical class has significant potential for the development of new anticonvulsant drugs.[5][6]
Mechanism of Action
Ethosuximide
The primary mechanism of action of ethosuximide involves the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[7] These channels are crucial for the generation of the characteristic 3-Hz spike-and-wave discharges observed in the electroencephalogram (EEG) during absence seizures. By blocking these channels, ethosuximide reduces the abnormal rhythmic firing of neurons in the thalamocortical circuitry, thereby suppressing seizure activity.[8]
Caption: Mechanism of action of ethosuximide.
Pyrrolidine-2,5-dione Derivatives
The mechanism of action for many anticonvulsant pyrrolidine-2,5-dione derivatives is thought to be multifactorial. In vitro studies on various hybrid compounds containing this scaffold suggest that their anticonvulsant and antinociceptive effects may be due to their influence on neuronal voltage-sensitive sodium and L-type calcium channels.[6] This suggests a broader spectrum of activity compared to the specific T-type calcium channel blockade of ethosuximide. Further research is required to elucidate the precise molecular targets of this compound.
Experimental Protocols
The following are detailed methodologies for the key preclinical screening tests used to evaluate anticonvulsant activity.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
Apparatus:
-
An electroconvulsive shock generator with corneal electrodes.
Animals:
-
Male mice (e.g., ICR strain, 20-30 g) or rats (e.g., Sprague-Dawley strain, 150-250 g).
Procedure:
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group receives the vehicle alone.
-
Pre-treatment Time: A specific pre-treatment time is allowed to elapse to ensure peak brain concentration of the compound. This is typically 30-60 minutes for i.p. administration.
-
Anesthesia: A drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the animals to minimize discomfort.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal.
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA, 60 Hz for 0.2 seconds in rats) is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered the endpoint for protection.
-
Data Analysis: The number of animals protected in each group is recorded, and the ED₅₀ is calculated using statistical methods like the probit analysis.
Caption: Experimental workflow for the MES test.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This test is a model for absence seizures and evaluates a compound's ability to elevate the seizure threshold.[2]
Apparatus:
-
Isolation cages for observation.
Animals:
-
Male mice (e.g., CF-1 strain, 18-25 g).
Procedure:
-
Drug Administration: The test compound is administered i.p. or p.o. at various doses to different groups of animals. A vehicle control group receives the vehicle alone.
-
Pre-treatment Time: A specific pre-treatment time is allowed to elapse.
-
Convulsant Injection: Pentylenetetrazol (PTZ) is administered subcutaneously (s.c.) at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg in CF-1 mice).
-
Observation: Animals are placed in individual isolation cages and observed for a period of 30 minutes for the presence or absence of clonic seizures (characterized by rhythmic muscle contractions). The absence of a generalized clonic seizure for at least 5 seconds is considered the endpoint for protection.
-
Data Analysis: The number of animals protected in each group is recorded, and the ED₅₀ is calculated.
Caption: Experimental workflow for the scPTZ test.
Conclusion and Future Directions
Ethosuximide remains a critical therapeutic agent for absence seizures, with a well-defined mechanism of action centered on the inhibition of T-type calcium channels. Its efficacy is well-established in relevant preclinical models, such as the scPTZ test.
The pyrrolidine-2,5-dione scaffold represents a promising starting point for the development of novel anticonvulsant drugs with potentially broader efficacy. However, the specific biological activity of this compound remains to be elucidated. Future research should prioritize the in vivo evaluation of this compound using standardized models like the MES and scPTZ tests to determine its anticonvulsant profile and potency. Furthermore, in vitro studies are necessary to identify its molecular targets and delineate its mechanism of action. Such data will be crucial for determining its potential as a viable alternative or adjunct to existing antiepileptic therapies.
References
- 1. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of intracranial administration of ethosuximide in rats with spontaneous or pentylenetetrazol-induced spike-wave discharges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ETHOSUXIMIDE--BUT-NOT-CLONAZEPAM--BLOCKS-PENTYLENETETRAZOLE-INDUCED-SEIZURES-IN-GABA[sub]A[/sub]RECEPTOR-[alpha]3-SUBUNIT-MUTANT-MICE [aesnet.org]
- 4. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C11H11NO3 | CID 4189900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Pyrrolidine-2,5-dione Derivatives in Preclinical Anticonvulsant Screening
A new wave of pyrrolidine-2,5-dione derivatives is demonstrating significant promise in preclinical epilepsy models, outperforming established antiepileptic drugs (AEDs) in both efficacy and safety. These novel compounds are showcasing potent anticonvulsant activity across various seizure models, suggesting a broad spectrum of potential clinical applications.
Recent in vivo studies have highlighted several promising pyrrolidine-2,5-dione derivatives that exhibit superior anticonvulsant profiles when compared to conventional therapies such as valproic acid and ethosuximide. These investigations employ standardized animal models of epilepsy to assess the potential therapeutic efficacy of new chemical entities. The primary models used include the maximal electroshock (MES) test, an analog for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which models myoclonic and absence seizures.[1][2][3][4] A third model, the 6 Hz psychomotor seizure test, is used to identify compounds effective against pharmacoresistant focal seizures.[1][2]
Among the standout novel compounds, a derivative identified as compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) has shown particularly noteworthy activity.[1] In the MES test, compound 6 exhibited a median effective dose (ED50) of 68.30 mg/kg, a marked improvement over valproic acid's ED50 of 252.74 mg/kg.[1] Its efficacy was even more pronounced in the 6 Hz seizure model, with an ED50 of 28.20 mg/kg compared to 130.64 mg/kg for valproic acid.[1]
Another promising molecule, compound 33 from a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, also displayed a potent and broad-spectrum anticonvulsant profile.[2] It recorded an ED50 of 27.4 mg/kg in the MES test and 30.8 mg/kg in the 6 Hz test.[2] Importantly, this compound did not impair motor coordination in the rotarod neurotoxicity test at high doses, indicating a favorable safety profile.[2] Similarly, a 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione derivative demonstrated better median effective doses and protective index values than ethosuximide.[5]
The proposed mechanism of action for many of these highly active pyrrolidine-2,5-dione derivatives involves interaction with neuronal voltage-gated sodium and L-type calcium channels, crucial targets in the management of epilepsy.[1][2][6] This dual action may contribute to their broad efficacy across different seizure models. The development of such hybrid molecules, which merge structural features of known AEDs like ethosuximide, levetiracetam, and lacosamide, represents an innovative strategy to achieve a wider spectrum of activity and improved safety.[7][8][9]
Quantitative Comparison of Anticonvulsant Activity
The following tables summarize the in vivo anticonvulsant activity and neurotoxicity of selected novel pyrrolidine-2,5-dione derivatives compared to reference antiepileptic drugs.
Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model
| Compound | ED50 (mg/kg) | Reference Drug | ED50 (mg/kg) |
| Compound 6 [1] | 68.30 | Valproic Acid | 252.74 |
| Compound 33 [2] | 27.4 | - | - |
| Compound 30 [9] | 45.6 | Lacosamide | - |
| Compound 22 [10] | - | Ethosuximide | - |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione [5] | Active | Ethosuximide | Less Active |
Table 2: Anticonvulsant Activity in the 6 Hz (Psychomotor) Seizure Model
| Compound | ED50 (mg/kg) | Reference Drug | ED50 (mg/kg) |
| Compound 6 (32 mA)[1] | 28.20 | Valproic Acid | 130.64 |
| Compound 33 (32 mA)[2] | 30.8 | - | - |
| Compound 30 (32 mA)[9] | 39.5 | Lacosamide | - |
| Compound 22 [10] | 36 | Lacosamide | - |
Table 3: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
| Compound | ED50 (mg/kg) | Reference Drug | ED50 (mg/kg) |
| Compound 22 [10] | 39 | Ethosuximide | - |
| Compound 12 [6] | 134.0 | - | - |
| Compound 23 [6] | 128.8 | - | - |
Table 4: Neurotoxicity Assessment via Rotarod Test
| Compound | TD50 (mg/kg) |
| Compound 33 [2] | > 200 |
| Compound 30 [9] | 162.4 |
| Compound 12 [6] | > 500 |
| Compound 23 [6] | > 500 |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the comparison of novel pyrrolidine-2,5-dione derivatives.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[3][4]
-
Animal Model: Adult male mice are typically used.
-
Drug Administration: The test compounds, reference drugs, or vehicle are administered intraperitoneally (i.p.). A predetermined time is allowed for the absorption of the compound (commonly 30-60 minutes).
-
Induction of Seizure: A high-frequency electrical stimulus (e.g., 50-60 Hz, 50 mA for 0.2 seconds) is applied through corneal or ear-clip electrodes.
-
Endpoint: The primary endpoint is the observation of the tonic hind limb extension phase of the seizure. The absence of this phase is considered as protection.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hind limb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a standard model for screening compounds with potential efficacy against myoclonic and absence seizures.[3][4]
-
Animal Model: Adult male mice are commonly used.
-
Drug Administration: Test compounds, reference drugs, or vehicle are administered i.p. at specific time points before the convulsant.
-
Induction of Seizure: A subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 80-85 mg/kg) is administered.
-
Endpoint: The animals are observed for a set period (e.g., 30 minutes). The primary endpoint is the occurrence of clonic seizures lasting for more than 5 seconds. The absence of such seizures indicates protection.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the potential neurological toxicity of a compound.
-
Animal Model: Mice are trained to walk on a rotating rod (e.g., 3 cm in diameter, rotating at 6-10 rpm).
-
Drug Administration: The test compounds are administered to the trained animals.
-
Endpoint: At various time points after administration, the animals are placed on the rotating rod. The inability of an animal to maintain its balance on the rod for a specified duration (e.g., 1-2 minutes) in three consecutive trials is considered an indication of neurotoxicity.
-
Data Analysis: The median toxic dose (TD50), the dose that causes neurotoxicity in 50% of the animals, is calculated.
Visualizations
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for in vivo anticonvulsant and neurotoxicity screening.
Proposed Mechanism of Action for Novel Pyrrolidine-2,5-diones
Caption: Proposed mechanism involving the blockade of ion channels.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]
- 6. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from 3-(1-phenylethyl)- and 3-benzyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Pyrrolidine-2,5-diones: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-substituted pyrrolidine-2,5-diones, detailing their structure-activity relationships (SAR) in anticonvulsant and anticancer applications. Supported by experimental data, this document summarizes key findings to inform future drug discovery and development efforts.
The pyrrolidine-2,5-dione, or succinimide, scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The substituent at the 3-position of this heterocyclic ring system plays a pivotal role in defining the compound's biological activity. This guide delves into the nuanced effects of these substitutions, offering a comparative analysis of their performance as both anticonvulsant and cytotoxic agents.
Comparative Analysis of Biological Activity
The biological profile of 3-substituted pyrrolidine-2,5-diones is profoundly influenced by the nature of the substituent at the 3-position. Variations in the size, lipophilicity, and electronic properties of this substituent can dramatically alter the compound's efficacy and selectivity.
Anticonvulsant Activity
In the realm of anticonvulsant agents, the substitution at the 3-position dictates the spectrum of activity. Generally, the presence of certain substituents at this position is crucial for activity against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ), which are models for generalized tonic-clonic and absence seizures, respectively.
SAR analysis reveals that non-aromatic, bulky substituents at the 3-position, such as a benzhydryl group, tend to confer potent activity in the scPTZ test.[1] Conversely, smaller alkyl groups like a methyl group at the 3-position are associated with greater efficacy in the MES test.[1] This suggests that the steric bulk at this position can modulate the pharmacodynamic properties of the molecule, leading to differential activity in various seizure models. Furthermore, the presence of a 3-methyl group on the pyrrolidine-2,5-dione ring has been shown to enhance anticonvulsant activity in some derivatives.[2]
Anticancer Activity
As cytotoxic agents, 3-substituted pyrrolidine-2,5-diones have demonstrated significant potential against a range of cancer cell lines. The nature of the substituent at the 3-position is a key determinant of their potency. For instance, the introduction of various pyrazoline moieties at the 3-position has yielded hybrid compounds with remarkable cytotoxic effects against breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cell lines, with IC50 values in the sub-micromolar range.[3]
Furthermore, the presence of specific substituted aryl groups at the 3-position can significantly impact anticancer activity. For example, pyrrolidine derivatives with certain substitutions have shown potent inhibitory effects against various cancer cell lines, with IC50 values ranging from 2.9 to 16 μM.[4]
Quantitative Data Summary
The following tables summarize the quantitative data for the anticonvulsant and anticancer activities of various 3-substituted pyrrolidine-2,5-diones, providing a clear comparison of their potency.
Table 1: Anticonvulsant Activity of 3-Substituted Pyrrolidine-2,5-diones
| Compound ID/Series | 3-Substituent | Test Model | ED50 (mg/kg) | Reference |
| 12 | 3-Methyl, N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl] | MES | 16.13 | [2] |
| scPTZ | 133.99 | [2] | ||
| 23 | H, N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl] | MES | 37.79 | [2] |
| scPTZ | 128.82 | [2] | ||
| 24 | H, N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl] | MES | 16.37 | [2] |
| 4 | 3-(3-Methylthiophen-2-yl), 1-(3-morpholinopropyl) | MES | 62.14 | [5] |
| 6 Hz | 75.59 | [5] | ||
| 6 | 3-(2-Chlorophenyl), 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl} | MES | 68.30 | [6] |
| 6 Hz (32 mA) | 28.20 | [6] | ||
| 14 | (Structure not fully specified), dimethylamine group and 3-CF3 at phenylpiperazine | MES | 49.6 | [7] |
| scPTZ | 67.4 | [7] | ||
| 6 Hz (32 mA) | 31.3 | [7] | ||
| 6 Hz (44 mA) | 63.2 | [7] | ||
| 15 | N-phenylamino-3,3-dimethyl | MES (rats) | 69.89 | [8] |
Table 2: Anticancer Activity of 3-Substituted Pyrrolidine-2,5-diones
| Compound ID/Series | 3-Substituent | Cell Line | IC50 (µM) | Reference |
| Pyrazoline-substituted hybrids | Various pyrazoline substitutions | MCF-7 | 0.42 - 0.78 | [3] |
| Compound 5i | Bromide and para-hydroxyl groups | MCF-7 | 1.496 | [3] |
| Compound 5l | Bromide, meta-methoxy, and para-hydroxyl groups | MCF-7 | 1.831 | [3] |
| Les-6287 | Pyrrolidinedione–thiazolidinone hybrid | MCF-7 | 1.43 (48h) | [3] |
| MDA-MB-231 | 1.37 (48h) | [3] | ||
| T-47D | 1.74 (48h) | [3] | ||
| Pyrrolidines 3h and 3k | Polysubstituted | 10 cancer cell lines | 2.9 - 16 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Synthesis of 3-Substituted Pyrrolidine-2,5-diones
A general and efficient method for the synthesis of 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones involves the reaction of 3-substituted coumarins with nitromethane. This method offers a simple and convenient experimental procedure. Another common approach is the Michael addition of a nucleophile to an N-substituted maleimide.
Anticonvulsant Activity Screening
The MES test is a model for generalized tonic-clonic seizures. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal or auricular electrodes. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.
The scPTZ test is a model for absence and myoclonic seizures. A subcutaneous injection of pentylenetetrazole (PTZ), a GABAA receptor antagonist, is administered to induce clonic seizures. The dose of PTZ is typically around 85 mg/kg for CF-1 mice. Animals are observed for a set period (e.g., 30 minutes), and the absence of a generalized clonic seizure for at least 5 seconds is considered a positive endpoint for anticonvulsant activity.
The 6-Hz seizure test is a model for therapy-resistant partial seizures. A low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 s duration) is delivered via corneal electrodes at varying currents (e.g., 22, 32, or 44 mA). The endpoint is the observation of stereotyped behaviors such as a "stun" posture, forelimb clonus, and twitching of the vibrissae. An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus.
Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm. The intensity of the color is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Visualizing Structure-Activity Relationships and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key structure-activity relationships and a typical experimental workflow.
Caption: SAR of 3-Substituted Pyrrolidine-2,5-diones.
Caption: Typical Experimental Workflow for SAR Studies.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of N-Substituents on Anticonvulsant Activity: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of structure-activity relationships (SAR) reveals the significant impact of N-substituents on the anticonvulsant properties of various chemical scaffolds. This guide synthesizes data from multiple preclinical studies to offer a comparative overview of N-benzyl derivatives against other N-substituted analogs, providing valuable insights for researchers, scientists, and professionals in drug development. The data underscores the nuanced role of the N-substituent in modulating efficacy and neurotoxicity in widely-accepted animal models of epilepsy.
The N-benzyl moiety is a common feature in many compounds exhibiting anticonvulsant activity. However, its replacement with other substituents, such as alkyl, aryl, and heterocyclic groups, can dramatically alter the pharmacological profile. This guide presents quantitative data from key preclinical screening models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to facilitate a direct comparison of these structural modifications.
Quantitative Comparison of Anticonvulsant Activity
The following tables summarize the anticonvulsant efficacy (Median Effective Dose, ED₅₀), neurotoxicity (Median Toxic Dose, TD₅₀), and Protective Index (PI = TD₅₀/ED₅₀) for various N-substituted compounds across different chemical classes. A higher PI value indicates a more favorable safety profile.
Table 1: N-Substituted Glutarimide Derivatives
| Compound | N-Substituent | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
| (S)-N-Cbz-α-amino-N-methylglutarimide | -CH₃ | MES | 36.3 | >62.5 | 1.7 |
| scPTZ | 12.5 | >62.5 | 5.0 | ||
| (S)-N-Cbz-α-amino-N-ethylglutarimide | -CH₂CH₃ | MES | >125 | >125 | - |
| scPTZ | 28.1 | >125 | >4.4 | ||
| (S)-N-Cbz-α-amino-N-allylglutarimide | -CH₂CH=CH₂ | MES | >125 | >125 | - |
| scPTZ | 35.4 | >125 | >3.5 | ||
| 2-(4-Chlorobenzyl)glutarimide | -H | MES | 19.8 | 265 | 13.4 |
| scPTZ | 13.5 | 265 | 19.6 | ||
| N-Methyl-2-(4-chlorobenzyl)glutarimide | -CH₃ | MES | 38.1 | 300 | 7.9 |
| scPTZ | 100 | 300 | 3.0 |
Table 2: N-Substituted 2-Acetamidopropionamide Derivatives
| Compound | N-Substituent | Test | ED₅₀ (mg/kg, i.p., mice) | TD₅₀ (mg/kg, i.p., mice) | Protective Index (PI) |
| (R)-N-Benzyl-2-acetamido-3-methoxypropionamide (Lacosamide) | -Benzyl | MES | 4.5 | 27 | 6.0 |
| (R)-N-(4'-Fluorobenzyl)-2-acetamido-3-methoxypropionamide | -4'-Fluorobenzyl | MES | 4.0 | 27 | 6.7 |
| (R)-N-(4'-Chlorobenzyl)-2-acetamido-3-methoxypropionamide | -4'-Chlorobenzyl | MES | 4.8 | 40 | 8.3 |
| (R)-N-(4'-Methylbenzyl)-2-acetamido-3-methoxypropionamide | -4'-Methylbenzyl | MES | 5.8 | 44 | 7.6 |
| (R)-N-Phenyl-2-acetamido-3-methoxypropionamide | -Phenyl | MES | >100 | >100 | - |
Table 3: N-Substituted Spirosuccinimides
| Compound | N-Substituent | Test | Activity at 100 mg/kg |
| N-(2-Methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dione | -2-Methoxyphenyl | scPTZ | Active |
| N-(4-Chlorophenyl-amino)-2-azaspiro[4.5]decane-1,3-dione | -NH-(4-Chlorophenyl) | MES | Active |
| N-Benzyl-2-azaspiro[4.4]nonane-1,3-dione | -Benzyl | MES | Active at 30 mg/kg |
| N-Aminophenyl-2-azaspiro[4.4]nonane-1,3-dione | -NH-Phenyl | MES | ED₅₀ = 76.27 mg/kg |
Key Structure-Activity Relationship Insights
From the presented data, several key trends emerge regarding the influence of the N-substituent on anticonvulsant activity:
-
N-Benzyl vs. N-Alkyl in Glutarimides: In the N-Cbz-α-aminoglutarimide series, the N-methyl substituent provided the highest potency in both MES and scPTZ tests. Increasing the alkyl chain length to ethyl or introducing an allyl group led to a decrease in activity. This suggests that a small, lipophilic N-alkyl group is favored for this scaffold.
-
Substitutions on the N-Benzyl Ring: For N-benzyl-2-acetamidopropionamide derivatives, substitutions on the phenyl ring of the benzyl group significantly modulate activity. Small, electron-withdrawing groups like fluorine and chlorine at the 4'-position tend to maintain or slightly enhance potency and can improve the protective index.
-
N-Aryl vs. N-Benzyl: In the spirosuccinimide series, both N-aryl and N-benzyl substituents can confer potent anticonvulsant activity. The nature and position of substituents on the aromatic ring are critical determinants of efficacy.
-
Importance of the Linker: The introduction of a spacer, such as a methylene or imino group, between the imide nitrogen and an aromatic system can also influence anticonvulsant activity.
Experimental Protocols
The data presented in this guide were primarily generated using the following standardized preclinical models for anticonvulsant screening.
Maximal Electroshock (MES) Seizure Test
This test is a well-established model for identifying compounds effective against generalized tonic-clonic seizures.
-
Animal Model: Male mice (e.g., ICR strain, 18-25 g) or rats (e.g., Sprague-Dawley, 100-150 g).
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Seizure Induction: A short electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds, ~50 mA in mice) is delivered via corneal or auricular electrodes.
-
Endpoint: The absence of the tonic hindlimb extension phase of the induced seizure is considered protection.
-
Data Analysis: The ED₅₀, the dose required to protect 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is used to identify compounds that may be effective against absence seizures.
-
Animal Model: Male mice (e.g., ICR strain, 18-25 g).
-
Drug Administration: Test compounds are administered i.p. or p.o. prior to the convulsant.
-
Convulsant Administration: A dose of pentylenetetrazole (PTZ) sufficient to induce clonic seizures in >95% of animals (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation Period: Animals are observed for 30 minutes.
-
Endpoint: The absence of a 5-second period of clonic spasms is the criterion for protection.
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.
Rotarod Neurotoxicity Assay (TD₅₀)
This test assesses motor coordination and is used to determine the neurotoxic side effects of a compound.
-
Animal Model: Male mice trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm).
-
Drug Administration: Test compounds are administered at various doses.
-
Test Procedure: At predetermined time intervals after drug administration, the mice are placed on the rotating rod.
-
Endpoint: The inability of a mouse to remain on the rod for a set period (e.g., 1 minute) is indicative of neurotoxicity.
-
Data Analysis: The TD₅₀, the dose causing neurotoxicity in 50% of the animals, is calculated.
Visualizing Structure-Activity Relationships
The following diagram illustrates the general structure-activity relationships for N-substituents on a generic anticonvulsant scaffold based on the compiled data.
Unveiling the Action of Pyrrolidine-2,5-dione Based Drugs: A Comparative Guide to Mechanism of Action Validation
A deep dive into the molecular underpinnings of pyrrolidine-2,5-dione based medications, this guide offers a comparative analysis of their mechanism of action against key therapeutic alternatives. Focused on the treatment of absence seizures, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the validation process, supported by experimental data and detailed protocols.
The pyrrolidine-2,5-dione scaffold is a cornerstone in the development of anticonvulsant therapies, most notably represented by ethosuximide, a first-line treatment for absence seizures. The validation of its primary mechanism of action—the blockade of T-type calcium channels—provides a critical case study for understanding how the therapeutic effects of this drug class are scientifically substantiated. This guide will compare ethosuximide with its main therapeutic alternatives, valproic acid and lamotrigine, detailing their distinct mechanisms and the experimental frameworks used to validate them.
Comparative Analysis of Anticonvulsant Mechanisms
The therapeutic efficacy of antiepileptic drugs is intrinsically linked to their specific molecular targets within the central nervous system. Ethosuximide, as a pyrrolidine-2,5-dione derivative, exerts its effects through a well-defined pathway. In contrast, its alternatives employ different, and in some cases broader, mechanisms of action.
| Drug Class | Representative Drug | Primary Mechanism of Action |
| Pyrrolidine-2,5-dione | Ethosuximide | Blockade of low-voltage activated (T-type) calcium channels.[1][2][3] |
| Fatty Acid Derivative | Valproic Acid | Multiple mechanisms including blockade of T-type calcium channels, inhibition of voltage-gated sodium channels, and increasing GABA levels.[4][5] |
| Phenyltriazine | Lamotrigine | Blockade of voltage-gated sodium channels, leading to inhibition of excitatory neurotransmitter release.[6][7] |
Table 1: Overview of Primary Mechanisms of Action for Ethosuximide and Key Alternatives.
The specificity of ethosuximide for T-type calcium channels is a key factor in its favorable side-effect profile for the treatment of uncomplicated absence seizures. Valproic acid's broader spectrum of activity makes it suitable for patients with multiple seizure types, while lamotrigine's distinct mechanism provides another therapeutic option.
Quantitative Comparison of In Vitro Potency
The potency of these drugs against their respective molecular targets can be quantified through in vitro electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Drug | Target | Cell Line | IC50 |
| Ethosuximide | T-type calcium channels (α1G, α1H, α1I) | Cloned human channels | 12 ± 2 mmol/L |
| N-desmethylmethsuximide (active metabolite of Mesuximide) | T-type calcium channels (α1G, α1H, α1I) | Cloned human channels | 1.82 - 3.0 mmol/L |
| Valproic Acid | T-type calcium channels | Acutely isolated rat thalamocortical neurons | Greater blockade in WAG/Rij rats (53%) vs. control (20%) |
| Lamotrigine | Voltage-gated sodium channels (hNav1.7) | HEK293 cells | Not specified in the provided results. |
| Zonisamide | T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) | HEK-293 cells | Moderate blocker with 15.4-30.8% reduction at 50-200 µM |
Table 2: Comparative In Vitro Potency of Anticonvulsant Drugs. Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as cell types and recording protocols.
Experimental Protocols for Mechanism Validation
The validation of a drug's mechanism of action relies on a combination of in vitro and in vivo experimental models. These protocols are designed to rigorously assess the molecular interactions and physiological effects of the compound.
In Vitro Validation: Whole-Cell Patch Clamp Electrophysiology
The whole-cell patch clamp technique is the gold standard for studying the effects of drugs on ion channel function. This method allows for the direct measurement of ion currents across the cell membrane in response to a drug.
Objective: To determine the inhibitory effect of a test compound on T-type calcium channel currents.
Cell Lines:
-
Human Embryonic Kidney (HEK-293) cells stably expressing specific T-type calcium channel subunits (e.g., CaV3.1, CaV3.2, CaV3.3).[8][9]
-
Acutely dissociated neurons from relevant brain regions (e.g., thalamus) of animal models.[4]
Materials:
-
External Solution (in mM): 140 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with CsOH).
-
Patch clamp amplifier and data acquisition system.
-
Inverted microscope.
-
Micromanipulators.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency. For acutely dissociated neurons, tissue is enzymatically and mechanically dissociated.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Obtaining a Gigaseal: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Protocol: Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are in a closed, available state. Apply depolarizing voltage steps (e.g., to -30 mV) to elicit T-type calcium currents.
-
Drug Application: After recording a stable baseline current, perfuse the external solution containing the test compound at various concentrations.
-
Data Analysis: Measure the peak inward current at each concentration and normalize it to the baseline current. Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
In Vivo Validation: Animal Models of Absence Seizures
Animal models that exhibit spontaneous or induced absence-like seizures are crucial for validating the in vivo efficacy of anticonvulsant drugs.
1. Genetic Absence Epilepsy Rat from Strasbourg (GAERS) and WAG/Rij Rats: These are well-validated genetic models that spontaneously develop absence seizures characterized by spike-and-wave discharges (SWDs) on electroencephalogram (EEG).[10][11][12][13][14][15][16][17][18]
Objective: To assess the ability of a test compound to suppress spontaneous SWDs.
Procedure:
-
Animal Preparation: Adult GAERS or WAG/Rij rats are surgically implanted with cortical EEG electrodes.
-
Baseline Recording: After a recovery period, baseline EEG is recorded to determine the frequency and duration of spontaneous SWDs.
-
Drug Administration: The test compound is administered (e.g., intraperitoneally or orally) at various doses.
-
Post-Drug Recording: EEG is continuously recorded for a defined period after drug administration.
-
Data Analysis: The number and total duration of SWDs in the post-drug period are compared to the baseline recordings to determine the dose-dependent efficacy of the compound.
2. Pentylenetetrazol (PTZ)-Induced Seizure Model: PTZ is a GABA-A receptor antagonist that, at sub-convulsive doses, can induce absence-like seizures in rodents.[19][20][21][22][23][24][25]
Objective: To evaluate the protective effect of a test compound against PTZ-induced seizures.
Procedure:
-
Animal Groups: Animals are divided into control and treatment groups.
-
Drug Pre-treatment: The treatment groups receive the test compound at various doses, while the control group receives a vehicle.
-
PTZ Administration: After a pre-determined time, all animals are administered a sub-convulsive dose of PTZ (e.g., 25-35 mg/kg, i.p.).
-
Behavioral and EEG Observation: Animals are observed for behavioral signs of seizures (e.g., behavioral arrest, facial clonus) and/or monitored via EEG for the presence of SWDs for a set period.
-
Data Analysis: The latency to the first seizure, the number of seizures, and the total duration of seizure activity are compared between the control and treatment groups.
Conclusion
The validation of the mechanism of action for pyrrolidine-2,5-dione based drugs, exemplified by ethosuximide, showcases a rigorous scientific process that integrates in vitro and in vivo methodologies. The targeted blockade of T-type calcium channels stands as the well-established mechanism for its anti-absence seizure activity. Comparative analysis with alternative drugs like valproic acid and lamotrigine highlights the diversity of molecular targets within antiepileptic therapies. The detailed experimental protocols provided in this guide serve as a foundational resource for researchers aiming to investigate and validate the mechanisms of novel therapeutic compounds. This comprehensive approach, from molecular interactions to whole-animal effects, is essential for the continued development of safer and more effective treatments for epilepsy and other neurological disorders.
References
- 1. Ethosuximide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 6. Lamotrigine - Wikipedia [en.wikipedia.org]
- 7. Dual-pocket inhibition of Nav channels by the antiepileptic drug lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-type Calcium Channels in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethosuximide Affects Paired-Pulse Facilitation in Somatosensory Cortex of WAG\Rij Rats as a Model of Absence Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Localized cortical injections of ethosuximide suppress spike-and-wave activity and reduce the resistance to kindling in genetic absence epilepsy rats (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Epilepsy CRO - GAERS Model and EEG Biomarkers [synapcell.com]
- 13. Ethosuximide reduces epileptogenesis and behavioral comorbidity in the GAERS model of genetic generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ethosuximide Increases Exploratory Motivation and Improves Episodic Memory in the Novel Object Recognition Test in WAG/Rij Rats with Genetic Absence Epilepsy - ProQuest [proquest.com]
- 15. Upholding WAG/Rij rats as a model of absence epileptogenesis: Hidden mechanisms and a new theory on seizure development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Antiepileptogenic effects of Ethosuximide and Levetiracetam in WAG/Rij rats are only temporary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal Models for Evaluating Antiepileptogenesis - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats | MDPI [mdpi.com]
- 20. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 21. jove.com [jove.com]
- 22. benchchem.com [benchchem.com]
- 23. An-Animal-Model-of-Absence-Status-Epilepticus- [aesnet.org]
- 24. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 25. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Enantiomeric Excess Determination of Chiral 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione, a chiral succinimide derivative. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, with supporting experimental protocols and data presented for informed method selection.
Comparison of Analytical Methods
The selection of an optimal analytical method for determining the enantiomeric excess of this compound is contingent on several factors, including sample purity, required sensitivity, available instrumentation, and the need for high-throughput analysis. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Typical Chiral Selector/Reagent | Throughput | Pros | Cons |
| Direct Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | Medium to High | Direct analysis, high resolution and sensitivity, well-established. | Requires specialized and often expensive chiral columns, method development can be time-consuming. |
| Indirect Chiral HPLC | Derivatization of enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral HPLC column. | Mosher's acid (MTPA), 1-(1-Naphthyl)ethyl isocyanate (NEIC) | Low to Medium | Utilizes standard achiral columns, can provide high resolution. | Requires an additional reaction step, potential for kinetic resolution and racemization, CDA may introduce interferences. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Derivatized cyclodextrins (e.g., Rt-βDEX) | High | High resolution, fast analysis times, suitable for volatile compounds. | The analyte may require derivatization to increase volatility and thermal stability. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer. | Chiral solvating agents (e.g., (R)-(-)-1,1'-Bi-2-naphthol), Chiral derivatizing agents (e.g., Mosher's acid) | High | Rapid analysis, provides structural information, non-destructive (with CSAs). | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, peak overlap can be an issue. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are proposed experimental protocols for the determination of the enantiomeric excess of this compound based on established methods for structurally similar compounds.
Method 1: Direct High-Performance Liquid Chromatography (HPLC)
This method is often the preferred approach due to its directness and high resolving power. Polysaccharide-based chiral stationary phases are particularly effective for a wide range of chiral compounds, including those containing hydroxyl and cyclic imide functionalities.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase:
-
A mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient would be 90:10 (v/v). The ratio can be optimized to achieve baseline separation. A small amount of a basic or acidic modifier, such as diethylamine (DEA) or trifluoroacetic acid (TFA) (typically 0.1%), can be added to improve peak shape.
Procedure:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Expected Data:
| Parameter | Expected Value |
| Column | Chiralpak® AD-H |
| Mobile Phase | n-Hexane/IPA (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | ~ 15 min |
| Retention Time (Enantiomer 2) | ~ 18 min |
| Resolution (Rs) | > 1.5 |
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)
This method involves the conversion of the chiral alcohol into diastereomeric esters using Mosher's acid chloride. The resulting diastereomers will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for the determination of the enantiomeric excess.
Materials:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Dry pyridine or another suitable base
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR spectrometer (≥400 MHz)
Procedure:
-
In two separate NMR tubes, dissolve a small amount (e.g., 5 mg) of the this compound sample in approximately 0.5 mL of anhydrous CDCl₃.
-
To one tube, add a slight excess (e.g., 1.2 equivalents) of (R)-MTPA-Cl and a catalytic amount of dry pyridine.
-
To the second tube, add a slight excess of (S)-MTPA-Cl and a catalytic amount of dry pyridine.
-
Allow the reactions to proceed to completion at room temperature (monitor by TLC or ¹H NMR).
-
Acquire ¹H and/or ¹⁹F NMR spectra for both diastereomeric ester products.
-
Identify well-resolved signals corresponding to each diastereomer. The methoxy or trifluoromethyl signals are often good candidates.
-
Integrate the corresponding signals for the two diastereomers in the spectrum of the reaction mixture of the scalemic alcohol to determine their ratio, which corresponds to the enantiomeric ratio of the starting material.
Expected Data:
| Parameter | Expected Observation |
| NMR Nucleus | ¹H or ¹⁹F |
| Derivatizing Agent | (R)- and (S)-MTPA-Cl |
| Solvent | CDCl₃ |
| Key Signals for Integration | Methoxy protons (~δ 3.5-4.0 ppm) or CF₃ group in ¹⁹F NMR |
| Chemical Shift Difference (Δδ) | > 0.05 ppm for well-resolved signals |
Method 3: Chiral Gas Chromatography (GC)
For the target molecule to be suitable for GC analysis, derivatization of the polar hydroxyl group is recommended to enhance volatility and thermal stability. Silylation is a common derivatization technique for alcohols.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral GC Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based column
Derivatization Procedure (Silylation):
-
Dissolve a small amount of the sample (e.g., 1 mg) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes.
-
The resulting solution containing the silylated derivative can be directly injected into the GC.
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 1 min, then ramp to 220°C at 2°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
Procedure:
-
Inject 1 µL of the derivatized sample solution into the GC.
-
The two enantiomeric derivatives will be separated on the chiral column and detected by the FID.
-
Calculate the enantiomeric excess from the peak areas of the two separated enantiomers.
Expected Data:
| Parameter | Expected Value |
| Column | Rt-βDEXsm |
| Carrier Gas | Helium |
| Detector | FID |
| Retention Time (Enantiomer 1) | ~ 30 min |
| Retention Time (Enantiomer 2) | ~ 31 min |
| Resolution (Rs) | > 1.2 |
Visualizing the Workflow
The general workflow for determining enantiomeric excess can be visualized as a decision-making process, starting from the sample preparation to the final data analysis.
Caption: Workflow for enantiomeric excess determination.
The following diagram illustrates the principle of separating enantiomers using a chiral stationary phase in HPLC.
Caption: Chiral separation on a stationary phase.
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione
This document provides crucial safety and logistical information for the proper disposal of 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Hazard Profile and Disposal Considerations
Based on safety data for structurally similar compounds, this compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] These factors necessitate careful handling and a structured disposal protocol. It is imperative that this chemical not be released into the environment or disposed of down the drain.[1]
Table 1: Summary of Hazard Information
| Hazard Classification | Description | Primary Precaution |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Wear eye and face protection. |
| Specific target organ toxicity | May cause respiratory irritation.[1][2] | Use only in a well-ventilated area. |
| Environmental Hazard | Not explicitly defined, but environmental release should be avoided.[1] | Do not dispose of in drains or waterways. |
Standard Operating Procedure for Disposal
This protocol outlines the step-by-step process for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
Waste Segregation and Storage
-
Waste Container: Designate a specific, clearly labeled, and sealed container for the disposal of this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Decontamination of Labware
-
Rinsing: All labware that has come into contact with the chemical should be rinsed with an appropriate solvent (e.g., ethanol or acetone).
-
Rinsate Collection: The rinsate from the decontamination process must be collected and treated as hazardous waste. It should be added to the designated waste container for this compound.
Handling Spills
In the event of a spill:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
Final Disposal
-
Professional Disposal Service: The sealed and labeled waste container must be disposed of through an approved and licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.[2]
-
Documentation: Maintain a record of the waste, including the amount and date of disposal, in accordance with institutional and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione
Essential Safety and Handling Guide for 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following safety and handling information is based on data for structurally similar compounds and general laboratory safety principles. Researchers should always perform a risk assessment before handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.
| PPE Category | Specific Recommendation |
| Eye and Face | ANSI-approved safety glasses with side shields or chemical safety goggles. |
| Hand | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before and during use. |
| Body | A standard laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron is advised. |
| Respiratory | Use in a well-ventilated area or a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
II. Operational Plan: Step-by-Step Handling Procedures
Proper handling procedures are crucial to minimize exposure and ensure the integrity of the compound.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents before starting.
-
-
Handling:
-
Storage:
III. Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste, including unused compounds and contaminated materials (e.g., gloves, weighing paper), in a designated and properly labeled hazardous waste container.
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a hazardous waste container.
-
-
Final Disposal:
-
Dispose of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.
-
Do not dispose of this chemical down the drain.[1]
-
IV. Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Appearance | Solid (form may vary) |
| Storage | Store in a cool, dry, well-ventilated area |
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
